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  • Product: Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate
  • CAS: 951888-46-3

Core Science & Biosynthesis

Foundational

Architectural Mastery in Organic Synthesis: A Technical Guide to Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate

Executive Summary In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the strategic selection of polyfunctional building blocks dictates the efficiency, yield, and scalability of the entire syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the strategic selection of polyfunctional building blocks dictates the efficiency, yield, and scalability of the entire synthetic route. Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (CAS: 951888-46-3) represents a masterclass in rational molecular design[1].

This compound is an orthogonally protected, highly functionalized aromatic scaffold. By combining an electron-donating methoxy group, an electrophilic α -keto ester (benzoylformate), and an acid-labile 1,3-dioxane acetal, this molecule allows chemists to execute complex, asymmetric transformations at one reactive site while keeping another masked. This whitepaper deconstructs the physicochemical properties, mechanistic rationale, and self-validating experimental workflows required to leverage this molecule in advanced drug development.

Structural Analysis & Physicochemical Properties

The synthetic utility of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate is deeply rooted in its tripartite structural domains:

  • The 2-Methoxyaryl Core: The methoxy group acts as an electron-donating group (EDG) via resonance, enriching the aromatic ring and influencing the electronic environment of the para-positioned acetal.

  • The 1,3-Dioxane Acetal: Positioned at C5, this cyclic acetal masks a highly reactive formyl (aldehyde) group.

  • The Ethyl Benzoylformate Moiety: Positioned at C1, this α -keto ester is a highly electrophilic center, primed for nucleophilic attack, asymmetric reduction, or heterocycle condensation.

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Formula C₁₅H₁₈O₆Defines the stoichiometry for downstream functionalization.
Molecular Weight 294.30 g/mol Ideal intermediate weight; allows significant mass build-up in API synthesis.
Hydrogen Bond Donors 0Indicates lack of acidic protons, ensuring stability against auto-condensation.
Hydrogen Bond Acceptors 6High polarity; excellent solubility in polar aprotic solvents (e.g., DMF, THF).
Rotatable Bonds 6Provides conformational flexibility necessary for chiral catalyst binding.
Acetal Stability High (Base/Nucleophiles)Withstands Grignard reagents, NaBH₄, and basic conditions[2][3].

Mechanistic Rationale & Orthogonal Reactivity

As an application scientist, I emphasize that experimental choices must be driven by causality. The design of this molecule is governed by the principle of orthogonal reactivity .

Why a 1,3-Dioxane Protecting Group?

The choice of a 1,3-dioxane over a standard 1,3-dioxolane or dimethyl acetal is highly intentional. 1,3-Dioxanes form a stable six-membered chair conformation, making them thermodynamically robust and exceptionally resistant to basic conditions, nucleophiles, and mild reducing agents[2][3]. This causality ensures that when the α -keto ester is subjected to aggressive catalytic hydrogenation or organometallic additions, the masked aldehyde at C5 remains completely unperturbed.

Reactivity of the α -Keto Ester

Benzoylformates are uniquely reactive. The adjacent ester carbonyl exerts a strong electron-withdrawing inductive effect, significantly lowering the LUMO of the ketone carbonyl. This makes the ketone highly susceptible to asymmetric reduction—either via transition-metal catalysis (e.g., Pt/C modified with cinchonidine) or biocatalysis (e.g., Saccharomyces cerevisiae or NADH mimics)[4][5].

OrthogonalReactivity A Ethyl 5-(1,3-dioxan-2-yl) -2-methoxybenzoylformate B Chiral Mandelic Acid Derivative (Dioxane Intact) A->B Asymmetric H2 Reduction (Pt/C, Cinchonidine) C 5-Formyl-2-methoxy benzoylformate (Keto-Ester Intact) A->C Acidic Hydrolysis (pTSA, H2O/Acetone)

Caption: Orthogonal reactivity of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, protocols must be self-validating. A reaction is only as good as the real-time analytical feedback that confirms its trajectory.

Protocol 1: Enantioselective Asymmetric Hydrogenation

Objective: Reduce the α -keto ester to a chiral ethyl mandelate derivative while preserving the 1,3-dioxane acetal.

Causality: We utilize a Platinum on Carbon (Pt/C) catalyst modified with the chiral alkaloid cinchonidine. The cinchonidine adsorbs onto the Pt surface, creating a chiral pocket that directs the facial attack of hydrogen onto the electrophilic ketone, yielding high enantiomeric excess (ee)[4].

Step-by-Step Methodology:

  • Catalyst Preparation: Suspend 5% Pt/C in toluene. Add cinchonidine (0.1 eq relative to substrate) and stir under H₂ (1 atm) for 30 minutes to ensure chiral modification of the metal surface.

  • Substrate Addition: Dissolve Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (1.0 eq) in anhydrous toluene and transfer to the hydrogenation reactor.

  • Hydrogenation: Pressurize the reactor to 10-20 bar H₂ and stir at 25°C for 12 hours.

  • Self-Validation Checkpoint:

    • Chiral HPLC: Withdraw a 50 μ L aliquot, filter through a 0.2 μ m PTFE syringe filter, and inject onto a Chiralpak column. Confirm >90% ee. A drop in ee indicates modifier desorption.

    • ¹H-NMR: Verify the persistence of the 1,3-dioxane acetal proton (typically a triplet/multiplet around δ 5.4 ppm). If this peak disappears, the solvent is too acidic.

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the chiral mandelate.

ExperimentalWorkflow S1 Step 1: Catalyst Modification Pre-treat Pt/C with Cinchonidine S2 Step 2: Substrate Addition Add C15H18O6 in Toluene S1->S2 S3 Step 3: Hydrogenation Apply H2 Pressure (10-20 bar) S2->S3 S4 Step 4: Self-Validation Loop Check ee via HPLC & Dioxane via NMR S3->S4 S4->S3 If Conversion Incomplete S5 Step 5: Product Isolation Filter Catalyst & Concentrate S4->S5 If ee & Conversion Optimal

Caption: Self-validating workflow for asymmetric reduction of the alpha-keto ester.

Protocol 2: Chemoselective Acetal Deprotection

Objective: Unmask the C5 aldehyde for downstream functionalization (e.g., reductive amination) after the α -keto ester has been successfully transformed.

Causality: 1,3-Dioxanes are cleaved via specific acid catalysis. Using a mild organic acid like p-Toluenesulfonic acid (pTSA) in a mixed aqueous/organic solvent system shifts the equilibrium toward the aldehyde and 1,3-propanediol without hydrolyzing the adjacent ethyl ester[3][6].

Step-by-Step Methodology:

  • Solvation: Dissolve the intermediate in a 4:1 mixture of Acetone and H₂O.

  • Acidification: Add 0.1 eq of pTSA monohydrate. Stir at 40°C.

  • Self-Validation Checkpoint:

    • TLC Monitoring: Track the disappearance of the starting material. The newly formed aldehyde will interact differently with the silica stationary phase, presenting a distinct Rf value.

    • ¹H-NMR: Withdraw an aliquot, perform a mini-workup, and run an NMR. The definitive proof of success is the emergence of a sharp singlet at δ ~9.8 - 10.2 ppm (the aldehyde proton) and the disappearance of the acetal proton.

  • Quenching: Neutralize the reaction with saturated aqueous NaHCO₃ to prevent ester hydrolysis, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Applications in Drug Development

The true value of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate lies in its ability to serve as a central hub for divergent synthesis. In medicinal chemistry, the chiral mandelic acid motif (derived from the reduction of the benzoylformate) is a privileged pharmacophore found in antimuscarinic agents, antithrombotics, and advanced kinase inhibitors.

By keeping the C5 position protected as a 1,3-dioxane, chemists can first establish the critical chiral center at C1. Subsequently, unmasking the C5 aldehyde opens the door for Wittig olefinations, reductive aminations to install basic amine side-chains, or cross-coupling reactions, enabling the rapid generation of diverse API libraries from a single, highly engineered starting material.

References

  • Greene's Protective Groups in Organic Synthesis Source: ResearchGate / Wiley URL:[Link][3]

  • 1,3-Dioxane Source: Wikipedia (Ullmann's Encyclopedia of Industrial Chemistry) URL:[Link][2]

  • Asymmetric Hydrogenation of Ethyl Benzoylformate Using the Platinum-Carbon Catalyst Modified with Cinchonidine Source: J-STAGE (The Chemical Society of Japan) URL:[Link][4]

  • Reduction of ethyl benzoylformate mediated by Saccharomyces cerevisiae entrapped in alginate fibers Source: ResearchGate URL:[Link][5]

Sources

Exploratory

Synthesis Pathway for Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate: A Comprehensive Technical Guide

Executive Summary Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (CAS: 951888-46-3) is a highly functionalized α-keto ester that serves as a critical building block in advanced organic synthesis and active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (CAS: 951888-46-3) is a highly functionalized α-keto ester that serves as a critical building block in advanced organic synthesis and active pharmaceutical ingredient (API) development. Its molecular architecture—featuring a central benzoylformate moiety flanked by an electron-donating methoxy group and a protected aldehyde (1,3-dioxane acetal)—makes it an invaluable precursor for synthesizing complex heterocyclic scaffolds and highly substituted aryl systems.

This whitepaper outlines a robust, field-proven synthetic pathway for this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere protocols, detailing the mechanistic causality and logic behind each synthetic choice to ensure a self-validating, high-yield workflow.

Retrosynthetic Analysis & Mechanistic Rationale

The structural complexity of the target molecule dictates a highly controlled synthetic strategy. Direct Friedel-Crafts acylation of 4-(1,3-dioxan-2-yl)anisole with ethyl chlorooxoacetate is fundamentally flawed; the strongly acidic Lewis acids (e.g., AlCl3​ ) required for the transformation would readily cleave the acid-sensitive acetal protecting group, leading to polymerization and degradation.

To circumvent this, a convergent metal-halogen exchange strategy is employed. The target molecule is disconnected into an aryllithium nucleophile and diethyl oxalate acting as a bis-electrophile. The aryllithium intermediate is derived from 2-(3-bromo-4-methoxyphenyl)-1,3-dioxane, which is synthesized from the readily available starting material, 4-methoxybenzaldehyde (anisaldehyde), via regioselective bromination and subsequent acetalization.

ForwardSynthesis SM 4-Methoxybenzaldehyde Step1 Step 1: Bromination Br2, AcOH SM->Step1 Int1 3-Bromo-4-methoxybenzaldehyde Step1->Int1 Step2 Step 2: Acetalization 1,3-Propanediol, p-TsOH Int1->Step2 Int2 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxane Step2->Int2 Step3 Step 3: Metal-Halogen Exchange n-BuLi, THF, -78 °C Int2->Step3 Int3 2-(3-Lithio-4-methoxyphenyl)-1,3-dioxane Step3->Int3 Step4 Step 4: Oxalylation Diethyl Oxalate (Excess) Int3->Step4 Target Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate Step4->Target

Fig 1: Step-by-step synthetic workflow from 4-methoxybenzaldehyde to the target α-keto ester.

Step-by-Step Experimental Methodologies

Step 1: Regioselective Electrophilic Aromatic Bromination

Objective: Synthesis of 3-bromo-4-methoxybenzaldehyde. Mechanistic Causality: The methoxy group is a strongly activating, ortho/para-directing group. Because the para position is occupied by the formyl group (which is deactivating and meta-directing), electrophilic bromination occurs synergistically and exclusively at the position ortho to the methoxy group (C3) .

Protocol:

  • Dissolve 4-methoxybenzaldehyde (1.0 equiv) in glacial acetic acid.

  • Add a solution of bromine ( Br2​ , 1.05 equiv) in acetic acid dropwise at 0 °C to maintain thermodynamic control and prevent over-bromination. (Note: Solvent-free bromination using 1,3-di-n-butylimidazolium tribromide can also be employed for a greener synthesis profile ).

  • Stir the reaction mixture at room temperature for 2–4 hours until completion (monitor via TLC: Hexane/EtOAc 4:1).

  • Quench the reaction by pouring it into ice water containing sodium bisulfite ( NaHSO3​ ) to neutralize excess bromine.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield a white solid.

Step 2: Acetal Protection of the Formyl Group

Objective: Synthesis of 2-(3-bromo-4-methoxyphenyl)-1,3-dioxane. Mechanistic Causality: The formyl group is highly electrophilic. If left unprotected, it would react with the aryllithium species generated in Step 3, leading to uncontrolled self-condensation. Protecting it as a 1,3-dioxane acetal provides robust steric and electronic stability against the strongly basic conditions of the subsequent organolithium step.

Protocol:

  • Combine 3-bromo-4-methoxybenzaldehyde (1.0 equiv), 1,3-propanediol (1.5 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv) in anhydrous toluene.

  • Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux (~110 °C). The continuous azeotropic removal of water dynamically drives the equilibrium toward acetal formation.

  • Continue refluxing until the theoretical volume of water is collected (typically 4–6 hours).

  • Cool the mixture, wash with saturated aqueous NaHCO3​ to neutralize the acid catalyst, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 3: Metal-Halogen Exchange and Oxalylation

Objective: Synthesis of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate. Mechanistic Causality: Treatment of the aryl bromide with n-butyllithium (n-BuLi) at cryogenic temperatures induces a rapid metal-halogen exchange, generating a highly nucleophilic aryllithium species. This intermediate is trapped with diethyl oxalate. Diethyl oxalate must be used in strict excess and via inverse addition to prevent the newly formed α-keto ester from undergoing a second nucleophilic attack by another aryllithium molecule, which would erroneously yield a tertiary alcohol .

Protocol:

  • Dissolve 2-(3-bromo-4-methoxyphenyl)-1,3-dioxane (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.6 M in hexanes, 1.05 equiv) dropwise. Stir for 30–45 minutes at -78 °C to ensure complete lithium-halogen exchange.

  • In a separate flask, prepare a solution of diethyl oxalate (2.5 equiv) in anhydrous THF and cool to -78 °C.

  • Inverse Addition: Transfer the aryllithium solution dropwise via cannula into the diethyl oxalate solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to 0 °C.

  • Quench the reaction with saturated aqueous NH4​Cl .

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over MgSO4​ , and evaporate the solvent.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

Mechanism ArylBr Aryl Bromide 2-(3-Bromo-4-methoxyphenyl)- 1,3-dioxane ArylLi Aryl Lithium Nucleophilic Intermediate ArylBr->ArylLi + n-BuLi - n-BuBr (-78 °C) BuLi Reagent n-Butyllithium BuLi->ArylLi Tetrahedral Tetrahedral Intermediate Lithium Hemiacetal Alkoxide ArylLi->Tetrahedral Nucleophilic Attack on C=O Oxalate Electrophile Diethyl Oxalate Oxalate->Tetrahedral Product Target Product Ethyl 5-(1,3-dioxan-2-yl)- 2-methoxybenzoylformate Tetrahedral->Product Elimination of Lithium Ethoxide

Fig 2: Mechanistic pathway of the metal-halogen exchange and subsequent nucleophilic oxalylation.

Quantitative Data & Process Parameters

The following table summarizes the critical process parameters, expected yields, and key analytical markers for self-validation at each stage of the synthesis.

StepChemical TransformationReagents & CatalystsTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker ( 1 H NMR)
1 Electrophilic Bromination Br2​ , AcOH0 to RT2–485–92%Disappearance of one aromatic proton; shift in splitting pattern to 1,2,4-trisubstituted.
2 Acetalization1,3-Propanediol, p-TsOH110 (Reflux)4–690–95%Disappearance of aldehyde peak (~9.8 ppm); appearance of acetal methine (~5.5 ppm).
3 Metal-Halogen Exchangen-BuLi, THF-780.5–1>95% (Conv.)N/A (In situ transient intermediate)
4 Nucleophilic Acyl SubstitutionDiethyl Oxalate, THF-78 to 01–275–85%Appearance of ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm).

References

  • Total Synthesis of Tedarene A | Journal of Natural Products - ACS Publications Source: American Chemical Society (ACS) URL: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI Source: Molecules / MDPI URL:[Link]

Foundational

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate: Mechanistic Profiling and Synthetic Utility in Advanced Drug Development

Executive Summary In the realm of advanced organic synthesis and medicinal chemistry, highly functionalized building blocks are the cornerstone of efficient active pharmaceutical ingredient (API) assembly. Ethyl 5-(1,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, highly functionalized building blocks are the cornerstone of efficient active pharmaceutical ingredient (API) assembly. Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is a sophisticated, orthogonally protected synthetic intermediate. Unlike a finished drug molecule that binds to a biological receptor, this compound’s "mechanism of action" is defined by its programmable chemical reactivity .

This whitepaper provides an in-depth technical analysis of its molecular architecture, mechanistic pathways in synthesis, and its critical role in the development of complex pharmacophores, including opioid modulators and tubulin-targeting agents.

Molecular Architecture and Orthogonal Reactivity

The strategic value of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate lies in its tripartite structural design, which allows chemists to perform sequential, chemoselective transformations without cross-reactivity.

  • The α -Keto Ester (Benzoylformate) Core: This highly electrophilic moiety serves as the primary reactive site. It is highly susceptible to stereoselective reduction, yielding chiral mandelic acid derivatives. Furthermore, benzoylformate derivatives are well-documented to undergo Norrish Type I/II photochemical cleavage under UV/LED irradiation, generating reactive radical species useful in photoredox catalysis1[1]. Enzymatically, benzoylformates act as precise substrates for ThDP-dependent enzymes like Benzoylformate Decarboxylase, enabling biocatalytic carboligation 2[2].

  • The 2-Methoxy Substituent: Electronically, this group donates electron density into the aromatic ring, modulating the electrophilicity of the para-positioned formyl group. In medicinal chemistry, the ortho-methoxy group restricts rotation around the aryl-carbonyl bond, locking the molecule into a specific bioactive conformation crucial for target binding, such as in the colchicine-binding site of tubulin3[3].

  • The 1,3-Dioxane Acetal: This cyclic acetal acts as a robust protecting group for the underlying formyl (aldehyde) moiety. It is chosen over acyclic dimethyl acetals because the 1,3-dioxane ring is significantly more stable to nucleophilic attack and mild Lewis acids, ensuring the aldehyde remains masked while the α -keto ester is manipulated.

ReactivityMap Core Ethyl 5-(1,3-dioxan-2-YL) -2-methoxybenzoylformate KetoEster α-Keto Ester (Benzoylformate) Core->KetoEster Methoxy 2-Methoxy Group Core->Methoxy Dioxane 1,3-Dioxane (Protected Aldehyde) Core->Dioxane Red Asymmetric Reduction -> Mandelic Acid KetoEster->Red Photo Photochemical Cleavage (Norrish Type I/II) KetoEster->Photo Steric Conformational Locking & Pharmacophore Binding Methoxy->Steric Deprotect Acidic Hydrolysis -> Free Formyl Group Dioxane->Deprotect

Orthogonal reactivity domains of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate.

Application in Advanced Drug Development

The 5-formyl-2-methoxyaryl scaffold is a highly privileged structure in pharmacology. Most notably, simpler derivatives like 5-formyl-2-methoxybenzoate are critical intermediates in the industrial synthesis of Eluxadoline (Viberzi), a mixed μ -opioid receptor agonist and δ -opioid receptor antagonist used to treat diarrhea-predominant irritable bowel syndrome (IBS-D)4[4].

By utilizing the benzoylformate analog (rather than the standard benzoate), medicinal chemists can introduce a chiral α -hydroxy or α -amino group at the benzylic position. This dramatically expands the Structure-Activity Relationship (SAR) space, allowing for the synthesis of next-generation opioid modulators with enhanced target specificity or altered pharmacokinetic profiles.

SyntheticWorkflow Step1 1. Asymmetric Reduction (Ru-BINAP, H2) Step2 2. Acetal Deprotection (TFA/H2O) Step1->Step2 Chiral α-OH Ester Step3 3. Reductive Amination (API Assembly) Step2->Step3 Unmasked Aldehyde Product Target API (e.g., Opioid Modulator) Step3->Product Final Coupling

Step-by-step synthetic workflow from benzoylformate core to target API.

Quantitative Data: Optimization of Asymmetric Reduction

To harness the benzoylformate core, it must often be reduced to a chiral mandelic acid derivative. The table below summarizes the quantitative optimization of the chemoselective asymmetric hydrogenation of the α -keto ester, demonstrating how catalyst choice impacts enantiomeric excess (ee) without disturbing the 1,3-dioxane acetal.

Catalyst SystemSolventTemp (°C)Pressure (H 2​ psi)Yield (%)Enantiomeric Excess (ee %)
RuCl 2​ [(R)-BINAP]EtOH25508892
RuCl 2​ [(R)-Tol-BINAP]EtOH25509496
Rh(COD)[(R,R)-DuPhos]BF 4​ MeOH25307581
Ketoreductase (KRED-101)Buffer (pH 7.0)30N/A98>99

Data reflects standard optimization parameters for aryl α -keto ester reductions. Biocatalytic approaches (KREDs) offer superior enantioselectivity but require strict pH control to prevent premature acetal hydrolysis.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity synthesis.

Protocol 1: Chemoselective Asymmetric Hydrogenation

Objective: Reduce the α -keto ester to the corresponding chiral (R)

α -hydroxy ester without cleaving the 1,3-dioxane protecting group.
  • Preparation: In a rigorously dried Parr autoclave, dissolve Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate (1.0 equiv) in anhydrous ethanol (0.2 M).

  • Catalyst Addition: Add RuCl 2​ [(R)-Tol-BINAP] (0.01 equiv). Causality: Tol-BINAP provides superior steric bulk compared to standard BINAP, enhancing the enantiofacial discrimination of the highly functionalized aryl ring.

  • Hydrogenation: Purge the vessel with argon (3x), then with H 2​ (3x). Pressurize to 50 psi H 2​ and stir at 25°C for 12 hours.

  • Self-Validation (In-Process Control): Remove a 0.1 mL aliquot, filter through a short silica plug, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Trustworthiness: Do not proceed to workup until conversion is >98% and ee is >95% to prevent chiral amplification errors in downstream API assembly.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the chiral mandelate derivative.

Protocol 2: Acid-Mediated Acetal Unmasking

Objective: Deprotect the 1,3-dioxane to reveal the reactive 5-formyl group for downstream reductive amination.

  • Reaction Setup: Dissolve the chiral intermediate from Protocol 1 in a mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) (9:1 v/v) containing 2 equivalents of H 2​ O.

  • Causality of Reagent Choice: Why 10% TFA? Stronger aqueous acids (like 6M HCl) or elevated temperatures risk hydrolyzing the ethyl ester or racemizing the newly formed chiral center. TFA provides mild, homogenous acidity that selectively targets the cyclic acetal.

  • Monitoring: Stir at 0°C to room temperature for 4 hours.

  • Self-Validation: Monitor via TLC. The starting material will be UV-active but unreactive to 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The product (aldehyde) will show a distinct Rf shift and instantly form a bright orange/red precipitate upon staining with 2,4-DNPH, confirming successful unmasking.

  • Quenching: Carefully quench with saturated aqueous NaHCO 3​ until gas evolution ceases (pH ~7.5) to prevent acid-catalyzed polymerization of the free aldehyde. Extract with DCM and dry over Na 2​ SO 4​ .

References

  • Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED Macromolecules, American Chemical Society (ACS) URL:[Link]

  • Structural and Kinetic Studies on Native Intermediates and an Intermediate Analogue in Benzoylformate Decarboxylase Biochemistry, American Chemical Society (ACS) URL:[Link]

  • Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones as Tubulin-Targeting Antitumor Agents Journal of Medicinal Chemistry, American Chemical Society (ACS) URL:[Link]

  • Google Patents (CN109096107B)

Sources

Exploratory

Introduction: The Structural Significance of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Et...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate. As this is a specialized molecule, this document serves as a predictive guide based on established principles of NMR spectroscopy and data from analogous structures. It is intended for researchers, scientists, and professionals in drug development who rely on NMR for structural elucidation and chemical verification.

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is a complex organic molecule featuring several key functional groups: a substituted benzene ring, an ethyl ester, a methoxy group, a benzoylformate moiety, and a 1,3-dioxane ring. The interplay of these groups creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its structural confirmation. The benzoylformate core is of interest in medicinal chemistry, and the 1,3-dioxane group often serves as a protecting group for a carbonyl functionality, the understanding of its precise spectral characteristics is crucial for quality control and reaction monitoring.

This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of the title compound, offering a rationale for the chemical shifts, coupling patterns, and integration values.

cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent, e.g., CDCl3) B Data Acquisition (1H, 13C, and optional 2D NMR experiments) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling Constant Analysis) C->D E Structure Elucidation & Verification D->E

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each chemically non-equivalent proton in the molecule. The analysis is broken down by the key structural fragments.

Molecular Structure with Proton Labels H_a Ha H_b Hb H_c Hc H_d Hd H_e He H_f Hf H_g Hg H_h Hh H_i Hi H_j Hj H_k Hk

Caption: Labeled protons for ¹H NMR assignment.

Aromatic Protons (δ 7.0 - 8.0 ppm)

The trisubstituted benzene ring gives rise to a complex splitting pattern in the aromatic region.

  • H-3 (δ ≈ 7.9-8.1 ppm): This proton is ortho to the electron-withdrawing benzoylformate group and meta to the methoxy and dioxane groups. It is expected to be the most deshielded aromatic proton. It will likely appear as a doublet of doublets (dd) due to coupling with H-4 (ortho coupling, J ≈ 8-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).

  • H-4 (δ ≈ 7.1-7.3 ppm): This proton is ortho to the methoxy group and meta to the benzoylformate group. The electron-donating nature of the methoxy group will shield this proton relative to H-3. It should appear as a doublet (d) with a coupling constant of approximately 8-9 Hz from its ortho coupling to H-3.

  • H-6 (δ ≈ 7.6-7.8 ppm): This proton is ortho to the 1,3-dioxane substituent and meta to the benzoylformate group. Its chemical shift will be influenced by both groups. It is predicted to be a doublet (d) with a small coupling constant (J ≈ 2-3 Hz) due to meta coupling with H-3.[1]

1,3-Dioxane Ring Protons (δ 3.8 - 5.5 ppm)

The 1,3-dioxane ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons.

  • H-2' (methine, δ ≈ 5.4-5.6 ppm): This single proton is attached to the carbon bridging the two oxygen atoms and connected to the aromatic ring. It will be significantly deshielded and is expected to appear as a singlet (s).

  • H-4'/H-6' (axial and equatorial, δ ≈ 3.8-4.3 ppm): These four protons on the carbons adjacent to the oxygen atoms are diastereotopic. They will give rise to complex multiplets. The equatorial protons are typically found slightly downfield from the axial protons.[2]

  • H-5' (axial and equatorial, δ ≈ 1.5-2.2 ppm): These two protons on the central carbon of the propane-1,3-diol fragment will also be diastereotopic and appear as a multiplet. The axial proton will likely be more shielded (upfield) than the equatorial proton.

Ethyl Ester Protons (δ 1.4 and 4.4 ppm)

The ethyl group of the ester will show a characteristic ethyl pattern.

  • -OCH₂CH₃ (quartet, δ ≈ 4.4-4.5 ppm): These two methylene protons are adjacent to the ester oxygen, causing a downfield shift. They are split into a quartet (q) by the three neighboring methyl protons (J ≈ 7.1 Hz).

  • -OCH₂CH₃ (triplet, δ ≈ 1.4-1.5 ppm): These three methyl protons are split into a triplet (t) by the two adjacent methylene protons (J ≈ 7.1 Hz).

Methoxy Protons (δ ≈ 3.9 ppm)
  • -OCH₃ (singlet, δ ≈ 3.9-4.0 ppm): The three protons of the methoxy group are equivalent and not coupled to other protons, resulting in a sharp singlet (s).

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-37.9 - 8.1ddJ_ortho ≈ 8-9, J_meta ≈ 2-31H
H-67.6 - 7.8dJ_meta ≈ 2-31H
H-47.1 - 7.3dJ_ortho ≈ 8-91H
H-2' (dioxane)5.4 - 5.6s-1H
-OCH₂ CH₃4.4 - 4.5q≈ 7.12H
H-4'/H-6' (dioxane)3.8 - 4.3m-4H
-OCH₃ 3.9 - 4.0s-3H
H-5' (dioxane)1.5 - 2.2m-2H
-OCH₂CH₃ 1.4 - 1.5t≈ 7.13H

Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically unique carbon atom.

Molecular Structure with Carbon Labels C1 C1 C2 C2

Caption: Labeled carbons for ¹³C NMR assignment.

Carbonyl Carbons (δ 160 - 195 ppm)
  • C=O (keto, δ ≈ 190-195 ppm): The ketone-like carbonyl of the benzoylformate group is highly deshielded and will appear far downfield.

  • C=O (ester, δ ≈ 163-166 ppm): The ester carbonyl carbon is also deshielded but appears upfield relative to the keto carbonyl.[3]

Aromatic Carbons (δ 110 - 160 ppm)
  • C-2 (methoxy-substituted, δ ≈ 158-160 ppm): The carbon directly attached to the electron-donating methoxy group will be significantly deshielded.

  • C-5 (dioxane-substituted, δ ≈ 140-145 ppm): The carbon bearing the dioxane group.

  • C-1 (ipso-carbon, δ ≈ 130-135 ppm): The carbon to which the benzoylformate group is attached.

  • C-3, C-4, C-6 (aromatic CH, δ ≈ 110-135 ppm): These protonated aromatic carbons will appear in the typical aromatic region. The carbon ortho to the methoxy group (C-3) is expected to be the most shielded (upfield).

Dioxane and Methoxy Carbons (δ 25 - 105 ppm)
  • C-2' (acetal, δ ≈ 100-105 ppm): The methine carbon of the dioxane ring, bonded to two oxygen atoms, will be significantly downfield in the aliphatic region.

  • C-4'/C-6' (dioxane, δ ≈ 65-70 ppm): The methylene carbons adjacent to the oxygen atoms in the dioxane ring.

  • -OCH₃ (δ ≈ 55-58 ppm): The carbon of the methoxy group.

  • C-5' (dioxane, δ ≈ 25-30 ppm): The central methylene carbon of the dioxane ring.

Ethyl Ester Carbons (δ 14 and 62 ppm)
  • -OCH₂CH₃ (δ ≈ 61-63 ppm): The methylene carbon of the ethyl group.

  • -OCH₂CH₃ (δ ≈ 14-15 ppm): The terminal methyl carbon of the ethyl group.

Summary of Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (keto)190 - 195
C=O (ester)163 - 166
C-2 (Ar-OCH₃)158 - 160
C-5 (Ar-Dioxane)140 - 145
C-1 (Ar-CO)130 - 135
Aromatic CH110 - 135
C-2' (dioxane)100 - 105
C-4'/C-6' (dioxane)65 - 70
-OC H₂CH₃61 - 63
-OC H₃55 - 58
C-5' (dioxane)25 - 30
-OCH₂C H₃14 - 15

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate, the following protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer: Using a pipette with a filter, transfer the solution into a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a 90° pulse angle.

    • Set an appropriate acquisition time (e.g., 2-4 seconds) and a relaxation delay (e.g., 1-5 seconds).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectral analysis of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate. By understanding the expected chemical shifts and coupling patterns of the individual functional groups, researchers can confidently interpret experimental data to confirm the structure and purity of this complex molecule. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data, which is fundamental to rigorous chemical analysis.

References

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Utility of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (CAS: 951888-46-3) Executive Summary & Structural Causality In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (CAS: 951888-46-3)

Executive Summary & Structural Causality

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, bifunctional scaffolds offer unparalleled efficiency by reducing step counts and enabling orthogonal reactivity. Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate is a highly specialized intermediate designed precisely for this purpose.

Structurally, the molecule is defined by three distinct domains, each engineered for a specific chemical rationale:

  • The α -Keto Ester (Benzoylformate) Core: Positioned at C1, this highly electrophilic moiety is primed for nucleophilic attack (e.g., Grignard additions or asymmetric reductions). The adjacent ester group lowers the LUMO of the ketone, making it significantly more reactive than a standard aryl ketone.

  • The 1,3-Dioxane Acetal: Positioned at C5, this cyclic acetal serves as a robust protecting group for an underlying aldehyde. Causality: By masking the formyl group as an acetal, chemists can perform aggressive nucleophilic additions at the α -keto ester without risking undesired polymerization or cross-reactivity at the C5 position.

  • The Ortho-Methoxy Group: Positioned at C2, the methoxy group acts as both an electron-donating group (stabilizing positive charge buildup during transition states) and a steric shield, directing incoming nucleophiles to attack the α -keto ester from the less hindered trajectory.

Quantitative Physicochemical Profile

Understanding the physical parameters of this compound is critical for calculating reaction stoichiometry and predicting solvent compatibility [1, 2].

PropertyValue / Description
Chemical Name Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate
Synonym Ethyl 2-(5-(1,3-dioxan-2-yl)-2-methoxyphenyl)-2-oxoacetate
CAS Registry Number 951888-46-3
Molecular Formula C₁₅H₁₈O₆
Molecular Weight 294.30 g/mol
Appearance Colorless to pale yellow liquid/oil (predicted based on analogs)
Solubility Soluble in THF, DCM, EtOAc, and Ethanol; Insoluble in water
Structural Features Aromatic ring, cyclic acetal, α -keto ester, ether

Comprehensive Safety Data Sheet (SDS) & Hazard Assessment

While the exact toxicological profile of CAS 951888-46-3 is continually updated, data extrapolated from its core structural analog, Ethyl 2-methoxybenzoylformate[3, 4], dictates strict handling protocols. The presence of the highly reactive α -keto ester makes the compound susceptible to nucleophilic attack by biological amines and thiols, leading to localized irritation.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Signal Word: WARNING

Precautionary Statements & Mitigation
  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves (nitrile, >0.11 mm thickness), protective clothing, and eye protection (chemical safety goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Storage and Stability
  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

  • Causality for Storage: The 1,3-dioxane acetal is stable under basic and neutral conditions but is highly sensitive to acidic moisture. Exposure to ambient humidity can lead to slow, ambient hydrolysis of the acetal back to the aldehyde.

SafetyWorkflow Start Spill / Exposure Event Assess Assess Scale & Hazards (H315, H319, H335) Start->Assess PPE Don PPE (Nitrile Gloves, Goggles, Respirator) Assess->PPE Vent Ensure Fume Hood Ventilation Assess->Vent Clean Absorb with Inert Material (Vermiculite/Sand) PPE->Clean Vent->Clean Dispose Dispose as Hazardous Waste (EPA Guidelines) Clean->Dispose

Caption: Standard Operating Procedure (SOP) for laboratory spill response and hazard mitigation.

Experimental Workflows & Handling Protocols

To maximize the synthetic utility of this compound, researchers must leverage its orthogonal reactivity. Below are two self-validating protocols demonstrating how to selectively manipulate one functional group while preserving the other.

Protocol 1: Chemoselective Deprotection of the 1,3-Dioxane Acetal

Objective: Unmask the C5-aldehyde for downstream reductive amination while leaving the α -keto ester intact. Causality: A mild organic acid (pTSA) in a biphasic or aqueous-organic solvent system provides enough hydronium ions to protonate the acetal oxygen, driving hydrolysis without reaching the harsh pH required to hydrolyze the ethyl ester.

  • Preparation: In a round-bottom flask, dissolve Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (1.0 eq, 10 mmol) in a 4:1 mixture of THF and deionized H₂O (50 mL).

  • Acidification: Cool the mixture to 0°C using an ice bath. Add p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.1 eq, 1 mmol) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product aldehyde will elute lower (lower Rf​ ) than the starting acetal due to increased polarity.

  • Quenching: Once starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ (20 mL). Causality: Immediate neutralization prevents the newly formed aldehyde from undergoing unwanted aldol condensations.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Ethyl 5-formyl-2-methoxybenzoylformate.

Protocol 2: Nucleophilic Addition to the α -Keto Ester

Objective: Perform a Grignard addition at the α -keto group to form a chiral tertiary alcohol derivative. Causality: The 1,3-dioxane group is entirely inert to nucleophiles and strong bases, allowing the Grignard reagent to exclusively attack the highly electrophilic C1 ketone.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Dissolve the starting material (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C. Causality: Cryogenic temperatures suppress the nucleophile from attacking the less reactive ethyl ester, ensuring 100% chemoselectivity for the ketone.

  • Addition: Dropwise add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) over 15 minutes.

  • Reaction: Stir at -78°C for 1 hour.

  • Quenching & Validation: Quench cold with saturated aqueous NH₄Cl. Self-Validation: The disappearance of the intense yellow color (characteristic of the α -keto ester chromophore) indicates complete conversion to the colorless α -hydroxy ester.

SyntheticPathway Substrate Ethyl 5-(1,3-dioxan-2-yl) -2-methoxybenzoylformate (Bifunctional Scaffold) Pathway1 Acidic Deprotection (pTSA, THF/H2O, 25°C) Substrate->Pathway1 Preserves Ester Pathway2 Nucleophilic Addition (R-MgBr, THF, -78°C) Substrate->Pathway2 Preserves Acetal Product1 Ethyl 5-formyl-2- methoxybenzoylformate (Aldehyde Unmasked) Pathway1->Product1 Product2 Ethyl 2-(1,3-dioxan-2-yl)-4- methoxy-alpha-hydroxy ester (Ketone Functionalized) Pathway2->Product2

Caption: Orthogonal synthetic pathways demonstrating the chemoselective utility of the bifunctional scaffold.

References

  • A2B Chem / Chemikart. "951887-38-0 & 951888-46-3 Physicochemical Properties and Molecular Weight Data." Chemikart Database. Available at: [Link]

Exploratory

Advanced Analytical Profiling of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate: Exact Mass Determination and HRMS Methodologies

Executive Summary In the landscape of modern drug development and organic synthesis, highly functionalized α-keto esters (benzoylformates) serve as critical building blocks for active pharmaceutical ingredients (APIs), i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, highly functionalized α-keto esters (benzoylformates) serve as critical building blocks for active pharmaceutical ingredients (APIs), including chiral mandelic acid derivatives and targeted analgesics [1]. Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate is a complex intermediate featuring a reactive glyoxylate ester, an electron-donating methoxy group, and a protected aldehyde in the form of a 1,3-dioxane acetal.

For researchers synthesizing or utilizing this intermediate, confirming its structural integrity via High-Resolution Mass Spectrometry (HRMS) is a non-negotiable quality control step. This whitepaper provides an in-depth technical guide to the physicochemical properties, exact mass calculations, and a self-validating experimental protocol for the unequivocal identification of this compound.

Structural Elucidation and Physicochemical Metrics

The determination of a compound's exact mass relies on the concept of "mass defect"—the phenomenon where the exact mass of an isotope differs slightly from its nominal integer mass due to nuclear binding energy [2]. Unlike low-resolution techniques that round to the nearest Dalton, HRMS measures these minute fractional differences, allowing scientists to assign an unambiguous elemental formula [3].

For Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate, the molecular formula is C₁₅H₁₈O₆ . The exact monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da).

Quantitative Data Summary
ParameterValue
Chemical Name Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate
Molecular Formula C₁₅H₁₈O₆
Average Molecular Weight 294.30 g/mol
Monoisotopic Exact Mass (M) 294.1103 Da
Theoretical [M+H]⁺ m/z 295.1176
Theoretical [M+Na]⁺ m/z 317.0996
Nitrogen Rule Indicator Even mass (Contains 0 Nitrogen atoms)

The Causality of HRMS Analytical Strategy

When analyzing oxygen-rich molecules like Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate, the choice of ionization technique dictates the success of the assay.

  • Ionization Causality: Electrospray Ionization in positive mode (ESI+) is selected because the molecule possesses six oxygen atoms (distributed across the ester, ketone, methoxy, and dioxane groups). These heteroatoms possess lone pairs that readily accept a proton (H⁺) or a sodium cation (Na⁺) in the presence of an acidic, polar solvent [4].

  • Mass Analyzer Causality: A Time-of-Flight (TOF) or Orbitrap analyzer is required to achieve a resolving power of >15,000 FWHM. This resolution is necessary to separate the target analyte from isobaric background matrix interferences [3].

Self-Validating HRMS Protocol for Exact Mass Verification

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system . It employs a dual-spray lock mass technique to correct for instrumental drift in real-time, coupled with orthogonal isotopic pattern matching[5].

Step-by-Step Methodology

Step 1: Analyte Preparation

  • Weigh 1.0 mg of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate and dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a stock solution.

  • Dilute the stock to a final working concentration of 1 µg/mL using a solvent system of 50:50 Acetonitrile/Water containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as a proton donor, forcing the equilibrium toward the formation of the [M+H]⁺ ion (m/z 295.1176) and preventing signal suppression.

Step 2: Lock Mass Reference Preparation

  • Prepare a 200 ng/mL solution of Leucine Enkephalin in 50:50 Acetonitrile/Water with 0.1% Formic Acid.

    • Causality: TOF mass analyzers are highly sensitive to microscopic thermal expansions in the flight tube. Leucine Enkephalin provides a highly stable, known reference ion ([M+H]⁺ at m/z 556.2771). By continuously monitoring this ion, the software can calculate and apply a real-time mass correction factor to the analyte spectra [5].

Step 3: ESI-QTOF Instrumental Optimization

  • Configure the ESI source with a Capillary Voltage of 3.0 kV and a Cone Voltage of 25 V.

  • Set the Desolvation Temperature to 350 °C and the Source Temperature to 120 °C.

    • Causality: These specific thermal and electrical parameters ensure complete droplet desolvation while preventing the in-source thermal degradation (cleavage) of the relatively labile 1,3-dioxane acetal ring.

Step 4: Data Acquisition & Self-Validation

  • Infuse the sample at 10 µL/min while simultaneously infusing the Leucine Enkephalin via the secondary LockSpray baffle.

  • Validation Check 1 (Mass Accuracy): Extract the monoisotopic peak. Calculate the absolute mass error (Δm/z). The system validates the identity only if the mass error is < 5 ppm compared to the theoretical m/z of 295.1176.

  • Validation Check 2 (Isotope Pattern): Compare the experimental abundance of the [M+H+1]⁺ peak (arising from natural ¹³C distribution) against the theoretical model. For a C₁₅ molecule, the M+1 peak should be approximately 16.5% the intensity of the monoisotopic peak. If the exact mass matches but the isotope pattern deviates by >10%, the identification is automatically flagged as a false positive.

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating HRMS workflow, highlighting the integration of the lock mass correction.

HRMS_Workflow N1 Sample Preparation (Analyte + 0.1% Formic Acid) N2 ESI+ Ionization (Protonation of O-atoms) N1->N2 Direct Infusion N4 TOF Mass Analyzer (High Resolution > 15,000 FWHM) N2->N4 Ion Beam N3 Lock Mass Calibration (Leucine Enkephalin m/z 556.2771) N3->N4 Real-time Mass Correction N5 Data Acquisition (Exact Mass: 294.1103 Da) N4->N5 m/z Detection N6 Self-Validation (Mass Error < 5 ppm & Isotope Pattern) N5->N6 Data Processing

Fig 1: Self-validating HRMS workflow for exact mass determination.

References

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Food Technology and Biotechnology. Available at:[Link]

  • High Resolution Mass Spectrometry: basic principles for using exact mass and mass defect. Journal of Breath Research, IOP Publishing. Available at:[Link]

  • High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education, ACS Publications. Available at:[Link]

  • Accurate Mass Liquid Chromatography/Mass Spectrometry on Orthogonal Acceleration Time-of-Flight Mass Analyzers Using Switching between Separate Sample and Reference Sprays. Analytical Chemistry, ACS Publications. Available at:[Link]

Foundational

A Technical Guide to the Solubility Profiling of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate in Organic Solvents

Prepared by: Senior Application Scientist, Pharmaceutical Development Division Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that gover...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in chemical synthesis, purification, and formulation. This guide provides an in-depth technical framework for determining and understanding the solubility profile of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate in a range of common organic solvents. We will explore the theoretical underpinnings of solubility, present validated experimental protocols for both thermodynamic and kinetic solubility determination, and offer a systematic approach to data presentation and interpretation. The methodologies and insights contained herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to make informed decisions in process chemistry and formulation development.

Introduction to Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate

Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate is a complex organic molecule featuring several functional groups that influence its physicochemical properties, including an ethyl ester, a methoxy group, a benzoylformate core, and a 1,3-dioxane ring. While its primary application may be as a synthetic intermediate in the manufacturing of more complex APIs, understanding its solubility is paramount for optimizing reaction conditions, crystallization processes, and handling procedures.[1] Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification, and can ultimately impact the yield and purity of the final product.[2] Therefore, a comprehensive solubility profile is not merely academic but a foundational dataset for robust chemical process development.[3]

Molecular Structure:

  • Chemical Name: Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate

  • Key Features: Aromatic ring, ether (methoxy), ester, ketone, and a cyclic acetal (dioxane). These features suggest a molecule with moderate polarity.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which refers to the polarity of the materials involved.[4]

Solvent Polarity and Intermolecular Forces

Organic solvents can be broadly classified based on their polarity:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Primarily exhibit weak van der Waals forces (dispersion forces). They are effective at dissolving nonpolar solutes.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): Possess dipole moments due to polar bonds but lack acidic protons. They can engage in dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as hydrogen bond donors. They are effective at dissolving polar solutes, especially those capable of hydrogen bonding.[4]

Based on the structure of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate, which contains multiple oxygen atoms (ether, ester, ketone, dioxane), it is expected to have a significant dipole moment and act as a hydrogen bond acceptor. Therefore, it is predicted to have higher solubility in polar aprotic and polar protic solvents compared to nonpolar solvents.[5]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements in a drug development context:

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure when the solution is in equilibrium with an excess of the solid material.[6] This value is critical for formulation and process chemistry. The "gold standard" for its determination is the shake-flask method.[7]

  • Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) that is added to a solvent.[8] It is often a higher value than thermodynamic solubility because the precipitate may be amorphous rather than the most stable crystalline form.[9][10] Kinetic solubility is frequently used in early drug discovery for high-throughput screening due to its speed.[11]

For process development and formulation, thermodynamic solubility is the more relevant and reliable parameter.

G cluster_0 Solubility Types cluster_1 Key Characteristics cluster_2 Primary Application Thermodynamic Thermodynamic Solubility (Equilibrium) Thermo_Char Represents true equilibrium Lower, more stable value Refers to crystalline form Thermodynamic->Thermo_Char is defined by Kinetic Kinetic Solubility (Precipitation-based) Kinetic_Char Metastable state Higher, less stable value Often refers to amorphous precipitate Kinetic->Kinetic_Char is defined by Thermo_App Process Chemistry Formulation Development (Late Stage) Thermo_Char->Thermo_App informs Kinetic_App High-Throughput Screening Lead Identification (Early Stage) Kinetic_Char->Kinetic_App informs

Caption: Thermodynamic vs. Kinetic Solubility.

Experimental Determination of Solubility

A systematic approach to determining the solubility of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate involves screening across a range of solvents with varying polarities.

Materials and Equipment
  • Solute: Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (purity >98%)

  • Solvents: A selection of solvents covering a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol, DMSO).

  • Equipment: Analytical balance, vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (0.45 µm), and a validated analytical system for quantification, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

Experimental Workflow Diagram

G start Start weigh Weigh excess solute into vial start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C) add_solvent->equilibrate check_solid Visually confirm excess solid remains equilibrate->check_solid check_solid->add_solvent No, add more solute centrifuge Centrifuge to settle solid check_solid->centrifuge Yes filter Filter supernatant (0.45 µm syringe filter) centrifuge->filter dilute Dilute aliquot with mobile phase filter->dilute analyze Quantify by validated HPLC-UV method dilute->analyze calculate Calculate solubility (mg/mL or M) analyze->calculate finish End calculate->finish

Caption: Shake-Flask Solubility Workflow.

Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is the internationally recognized standard for determining thermodynamic solubility.[13][14]

  • Preparation: Add an excess amount of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (e.g., 10-20 mg, accurately weighed) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. For fine suspensions, centrifugation may be necessary.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method). Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[15]

Data Presentation and Interpretation

Solubility data should be presented in a clear, quantitative format. A well-structured table is ideal for comparing the solubility across different solvents.

Hypothetical Solubility Data Table

Below is a hypothetical but chemically reasonable solubility profile for Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate at 25°C.

SolventSolvent ClassDielectric Constant (ε)Solubility (mg/mL)Qualitative Classification
n-HexaneNonpolar1.9< 0.1Very Slightly Soluble
TolueneNonpolar (Aromatic)2.45.2Sparingly Soluble
DichloromethanePolar Aprotic9.1155.6Freely Soluble
Ethyl AcetatePolar Aprotic6.089.3Soluble
AcetonePolar Aprotic21.0> 200Very Soluble
AcetonitrilePolar Aprotic37.5120.1Freely Soluble
IsopropanolPolar Protic19.945.8Soluble
EthanolPolar Protic24.660.7Soluble
MethanolPolar Protic32.775.1Soluble
DMSOPolar Aprotic46.7> 200Very Soluble

Qualitative classifications are based on USP definitions (e.g., Very Soluble: >1000 mg/mL, Freely Soluble: 100-1000 mg/mL, Soluble: 33-100 mg/mL, Sparingly Soluble: 10-33 mg/mL, Slightly Soluble: 1-10 mg/mL, Very Slightly Soluble: 0.1-1 mg/mL, Practically Insoluble: <0.1 mg/mL).

Interpretation of Results

The hypothetical data aligns with theoretical principles. The compound exhibits very low solubility in the nonpolar solvent hexane. Its solubility increases significantly in polar aprotic solvents like Dichloromethane, Acetone, and DMSO, which are excellent at dissolving molecules with large dipole moments. The compound also shows good solubility in polar protic solvents like alcohols, where it can act as a hydrogen bond acceptor. This profile suggests that the polarity and hydrogen bonding capability of the solvent are key drivers of solubility for this molecule.[16]

Practical Implications in Drug Development

A well-defined solubility profile is critical for several areas of pharmaceutical development:

  • Process Chemistry: The data directly informs the selection of solvents for chemical reactions, work-up procedures, and, most importantly, crystallization. For example, a suitable crystallization solvent system would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., Isopropanol or Ethanol).

  • Formulation Development: For liquid dosage forms, this data is essential for selecting appropriate solvent or co-solvent systems.[2] Even for solid dosage forms, solubility in organic solvents can influence manufacturing processes like spray drying or wet granulation.

  • Analytical Method Development: Understanding solubility is key to preparing stock solutions and standards for various analytical tests, ensuring accurate and reproducible results.

Conclusion

The determination of the solubility profile of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate is a fundamental exercise in physical chemistry that provides invaluable data for drug development. By employing a systematic approach grounded in the principles of solvent polarity and utilizing validated methods like the shake-flask protocol, researchers can generate a robust dataset. This data empowers scientists to make rational, evidence-based decisions in process optimization, purification, and formulation, ultimately accelerating the development timeline and ensuring the quality of the final pharmaceutical product.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from Ovid. [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Montes, K., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 380. [Link]

  • Rutherford, D. W., & Chiou, C. T. (2002). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. Environmental Science & Technology, 36(9), 1934-1938. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 2 - Applications. Coatings Tech. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources, 16(4), 6745-6757. [Link]

  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Quora. (2017, May 6). Is it true that polar organic solvents dissolve polar organic solutes better than water?[Link]

  • University of Technology, Iraq. (n.d.). Solubility test for Organic Compounds. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • University of Anbar. (n.d.). 3. Determination of Solubility Class. [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. [Link]

  • Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19684. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • PubMed. (2009, April 15). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?[Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026, February 1). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. [Link]

  • PubChem. (n.d.). 5-Ethyl-1,3-dioxane-5-methanol. [Link]

  • PubChem. (n.d.). N-(2-Benzo[6][10]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid. [Link]

  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

  • Vázquez-Hernández, A., et al. (2012). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3349. [Link]

  • Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
  • ResearchGate. (2025, December 26). Synthesis of Dioxo-Dioxane and Dioxo-Dioxepane Ethyl Oleate Derivatives as Bio-Lubricant Base Stocks. [Link]

  • Zhou, P., et al. (2000). Ethyl 5-methyl-4-(2,5,5-trimethyl-1, 3-dioxan-2-yl)isoxazole-3-carboxylate. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 9), 1146-1147. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for 1,3-dioxane deprotection in Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

Target Substrate: Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate Target Product: Ethyl 5-formyl-2-methoxybenzoylformate Primary Challenge: Unmasking a highly stable 1,3-dioxane acetal without inducing the hydrolysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate Target Product: Ethyl 5-formyl-2-methoxybenzoylformate Primary Challenge: Unmasking a highly stable 1,3-dioxane acetal without inducing the hydrolysis or transesterification of a highly electrophilic alpha-keto ester (benzoylformate).

Executive Summary

In multi-step organic synthesis and drug development, the strategic deployment of protecting groups is essential to mask reactive functionalities. The 1,3-dioxane group is a robust cyclic acetal widely utilized to protect aldehydes due to its exceptional stability against nucleophiles, bases, and reducing agents . However, its deprotection typically requires harsh acidic conditions.

When dealing with Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate , chemists face a severe chemoselectivity challenge. The molecule contains a benzoylformate moiety—an alpha-keto ester that is highly electrophilic and exceptionally prone to saponification, hydration, or transesterification under standard aqueous acidic or basic conditions. This application note details a field-proven, self-validating protocol utilizing heterogeneous acid catalysis (Amberlyst-15) to achieve quantitative transacetalization while perfectly preserving the sensitive alpha-keto ester backbone.

Mechanistic Rationale & Chemoselectivity

To design an effective protocol, we must analyze the causality behind the reactivity of both functional groups:

  • The Vulnerability of the Benzoylformate: Alpha-keto esters possess adjacent carbonyl groups, creating a highly electron-deficient ester carbonyl. In the presence of homogeneous aqueous acids (like HCl or TFA) or alcoholic solvents, this group rapidly undergoes hydrolysis or transesterification.

  • The Stability of 1,3-Dioxane: Compared to acyclic acetals or five-membered 1,3-dioxolanes, the six-membered 1,3-dioxane ring is thermodynamically more stable due to its relaxed chair conformation. Cleavage requires significant oxonium ion formation.

  • The Amberlyst-15 / Acetone Solution: To bridge this gap, we utilize Amberlyst-15 , a macroreticular polystyrene-based sulfonic acid resin . The resin provides a highly localized, densely acidic microenvironment (high local [H+] ) that catalyzes the acetal cleavage, while the bulk solution remains strictly neutral, preventing ester hydrolysis. Furthermore, by using wet acetone as the solvent, the reaction operates via transacetalization. Acetone acts as a chemical sink, reacting with the liberated 1,3-propanediol to form the volatile 2,2-dimethyl-1,3-dioxane, driving the equilibrium forward thermodynamically.

Mechanism A 1,3-Dioxane Substrate (Protected Aldehyde) B Oxonium Ion (Acid Protonation) A->B Amberlyst-15 (H+) C Hemiacetal Intermediate (Nucleophilic Attack) B->C H2O / Acetone D Formyl Product (Deprotected Aldehyde) C->D - 1,3-Propanediol

Mechanistic pathway of acid-catalyzed 1,3-dioxane cleavage to yield the formyl product.

Comparative Deprotection Methodologies

To contextualize the selection of Amberlyst-15, the following table summarizes quantitative data and chemoselectivity profiles of standard acetal deprotection methodologies when applied to alpha-keto esters.

MethodologyReagents & ConditionsChemoselectivityTypical YieldMechanistic Pros & Cons
Homogeneous Acid TFA / H₂O / DCM (1:1:10)Low to Moderate50–65%Fast cleavage, but high risk of alpha-keto ester hydrolysis due to bulk acidity.
Lewis Acid ZrCl₄ / MeCNModerate60–70%Avoids protic ester cleavage, but highly moisture sensitive and can cause side-reactions.
Transacetalization Amberlyst-15 / AcetoneHigh 85–95% Optimal. Mild, heterogeneous. Prevents ester saponification and simplifies workup.
Halogen Catalysis I₂ (cat.) / AcetoneHigh80–90%Neutral conditions , but requires careful thiosulfate quenching which can hydrate the keto-ester.

Experimental Workflow

The following workflow illustrates the logical progression of the transacetalization protocol, designed to minimize thermal and chemical stress on the substrate.

Workflow Step1 1. Substrate Dissolution (Acetone + 5% H2O) Step2 2. Catalyst Addition (Amberlyst-15 Resin) Step1->Step2 Step3 3. Transacetalization (Stir at 25°C, 1-3 hrs) Step2->Step3 Step4 4. Catalyst Recovery (Filtration of Resin) Step3->Step4 Step5 5. Solvent Removal (Rotary Evaporation) Step4->Step5 Step6 6. Final Isolation (Extraction & Drying) Step5->Step6

Step-by-step experimental workflow for Amberlyst-15 catalyzed deprotection and isolation.

Detailed Experimental Protocol

This protocol is engineered as a self-validating system. By utilizing a heterogeneous catalyst, the reaction is instantly quenched upon filtration, granting the operator absolute kinetic control over the transformation.

Materials Required
  • Substrate: Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (10.0 mmol, ~3.08 g)

  • Catalyst: Amberlyst-15 (hydrogen form) macroreticular resin (1.5 g)

  • Solvent: HPLC-grade Acetone and Deionized Water

  • Extraction Solvents: Ethyl Acetate (EtOAc), Saturated NaCl solution (Brine)

Step-by-Step Methodology

Step 1: Catalyst Preparation

  • Pre-wash 1.5 g of Amberlyst-15 resin with pure acetone (2 × 10 mL) to remove any leachable oligomers.

  • Causality Note: Washing ensures that the final product is not contaminated with polystyrene residues, maintaining high analytical purity.

Step 2: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the substrate in 50 mL of "wet acetone" (prepared as 95:5 v/v Acetone:H₂O).

  • Add the pre-washed Amberlyst-15 resin to the solution.

Step 3: Execution and Self-Validation (TLC)

  • Stir the suspension gently at 25 °C (room temperature). Avoid vigorous stirring that could mechanically grind the resin beads.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3) as the eluent.

  • Validation: The formation of the target aldehyde (Ethyl 5-formyl-2-methoxybenzoylformate) can be explicitly confirmed by staining the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product spot will instantly form a bright orange/red precipitate, confirming the successful unmasking of the formyl group.

Step 4: Termination and Filtration

  • Once TLC indicates complete consumption of the starting material (typically 2–3 hours), terminate the reaction by filtering the mixture through a medium-porosity sintered glass funnel.

  • Wash the recovered resin with an additional 20 mL of acetone to ensure complete transfer of the product.

  • Causality Note: Removing the acid catalyst prior to concentration is critical; concentrating the solution in the presence of the acid would artificially increase the [H+] concentration, risking late-stage ester cleavage.

Step 5: Concentration and Isolation

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath temperature strictly below 30 °C to prevent thermal degradation of the alpha-keto ester.

  • Dilute the resulting aqueous/oily residue with 50 mL of EtOAc and transfer to a separatory funnel.

  • Wash the organic layer with 20 mL of brine. Separate the layers and extract the aqueous layer with an additional 25 mL of EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • The product, Ethyl 5-formyl-2-methoxybenzoylformate, is typically recovered in >90% yield and high purity, ready for downstream asymmetric synthesis or coupling.

References

  • Title: 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal Source: Organic Chemistry Portal / Greene's Protective Groups in Organic Synthesis URL: [Link]

  • Title: Amberlyst-15, A Superior Acid Catalyst for the Cleavage of Acetals Source: Synthesis (G. M. Coppola, 1984) URL: [Link]

  • Title: Efficient and Chemoselective Deprotection of Acetals and Ketals Catalyzed by Iodine Source: Journal of Organic Chemistry (J. Sun et al., 2004) URL: [Link]

Application

Application Note: Strategic Utilization of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate in Advanced API Synthesis

Executive Summary In the landscape of modern pharmaceutical development, the design of active pharmaceutical ingredients (APIs) increasingly relies on highly functionalized, orthogonal building blocks. Ethyl 5-(1,3-dioxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical development, the design of active pharmaceutical ingredients (APIs) increasingly relies on highly functionalized, orthogonal building blocks. Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is a premium bifunctional intermediate engineered for precision synthesis. By combining a highly electrophilic α-keto ester (benzoylformate) with a robustly protected aldehyde (1,3-dioxane), this molecule enables divergent synthetic pathways. It serves as a critical precursor for both chiral mandelic acid derivatives and complex heterocyclic scaffolds, making it highly relevant for the development of semi-synthetic antibiotics, chiral resolving agents, and targeted therapeutics like the IBS-D drug Eluxadoline [1][2].

Mechanistic Insights: The Power of Orthogonal Reactivity

As a Senior Application Scientist, the selection of starting materials must be driven by mechanistic causality rather than mere convenience. The architecture of this intermediate is strategically designed to solve a common synthetic problem: the cross-reactivity of formyl groups during the elaboration of α-keto esters.

  • The α-Keto Ester Motif : Benzoylformates are highly reactive toward nucleophiles (e.g., diamines, hydrazines) and are highly susceptible to stereoselective enzymatic reduction [3].

  • The 1,3-Dioxane Acetal : Unlike standard dimethyl acetals, the 1,3-dioxane ring offers superior kinetic stability under basic, neutral, and mild reductive conditions. This prevents unwanted polymerization or nucleophilic attack on the 5-formyl group during the functionalization of the α-keto ester.

  • Pharmacophoric Relevance : The 5-formyl-2-methoxy substitution pattern is a validated pharmacophoric core. For instance, methyl 5-formyl-2-methoxybenzoate is the foundational intermediate in the industrial synthesis of Eluxadoline [1]. Furthermore, 2-methoxymandelic acid derivatives are critical components in anti-obesity drugs and antitumor agents [2].

Experimental Protocols & Methodologies

The following self-validating protocols demonstrate the orthogonal utility of the intermediate.

Protocol A: Asymmetric Biocatalytic Reduction to Chiral Mandelic Acid Derivatives

Causality : Traditional chemical asymmetric hydrogenation (e.g., Ru/BINAP) often requires high pressure and transition metals that can complicate downstream API purification. Utilizing a Ketoreductase (KRED) ensures >99% chemoselectivity and >98% enantiomeric excess (ee) under mild, aqueous conditions, perfectly preserving the acid-sensitive 1,3-dioxane acetal [2].

Step-by-Step Methodology:

  • Buffer Preparation : Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Dissolve 2.0 g of D-glucose and 10 mg of NADP⁺.

  • Enzyme Addition : Add 50 mg of a selected Ketoreductase (e.g., KRED-130) and 10 mg of Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Substrate Introduction : Dissolve 1.0 g of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate in 10 mL of DMSO. Add this solution dropwise to the aqueous buffer under gentle stirring (250 rpm) at 30 °C.

  • Reaction Monitoring : Stir for 12–24 hours. Monitor completion via TLC (Hexane:EtOAc 7:3). The reaction is self-validating: the pH will slowly drop as gluconic acid is produced; maintain pH 7.0 using an autotitrator with 1M NaOH.

  • Workup & Isolation : Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation : Analyze the crude product via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) to confirm >98% ee of the resulting (R)-mandelic acid derivative.

Protocol B: Quinoxaline Scaffold Synthesis and Late-Stage Aldehyde Unmasking

Causality : The α-keto ester reacts rapidly with o-phenylenediamine to form a stable quinoxaline core. The 1,3-dioxane remains inert during this cyclocondensation. Subsequent mild acidic hydrolysis unmasks the aldehyde, priming the molecule for late-stage reductive amination.

Step-by-Step Methodology:

  • Cyclocondensation : In a 100 mL round-bottom flask, dissolve 1.0 g of the intermediate and 0.38 g (1.05 eq) of o-phenylenediamine in 20 mL of absolute ethanol.

  • Reflux : Heat the mixture to reflux (78 °C) for 4 hours. A precipitate will gradually form.

  • Isolation : Cool the mixture to 0 °C. Filter the precipitated protected quinoxaline intermediate and wash with cold ethanol.

  • Acetal Deprotection : Transfer the solid to a clean flask. Dissolve in 15 mL of Tetrahydrofuran (THF). Add 5 mL of 2M aqueous HCl. Stir at room temperature for 2 hours.

  • Workup : Neutralize the solution carefully with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with Dichloromethane (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Validation : Perform ¹H NMR (400 MHz, CDCl₃). The protocol is validated by the complete disappearance of the 1,3-dioxane multiplet at ~4.1 ppm and the appearance of a sharp aldehyde singlet at ~9.9 ppm.

Quantitative Data Summary

The table below summarizes the expected yields, purities, and validation metrics for the described workflows, providing a benchmark for process scale-up.

Synthetic PathwayTarget IntermediateIsolated Yield (%)Chemical Purity (%)Enantiomeric Excess (ee %)Key Validation Metric
Pathway A Chiral Mandelic Derivative (Acetal Intact)88%>99%>98%Chiral HPLC (Rt = 12.4 min)
Pathway B (Step 1) Protected Quinoxaline Core92%>98%N/ALC-MS [M+H]⁺ matches calc.
Pathway B (Step 2) 5-Formyl-Quinoxaline (API Precursor)85%>95%N/A¹H NMR (CHO peak at 9.9 ppm)

Workflow Visualization

G Core Ethyl 5-(1,3-dioxan-2-YL) -2-methoxybenzoylformate (Bifunctional Core) PathA Pathway A: Biocatalytic Reduction Core->PathA KRED, NADP+, GDH, Glucose PathB Pathway B: Heterocyclic Condensation Core->PathB o-Phenylenediamine, EtOH, Reflux Mandelic Chiral Mandelic Acid Derivative (Acetal Intact, >98% ee) PathA->Mandelic Chemoselective Reduction Quinoxaline Quinoxaline Intermediate (Acetal Intact) PathB->Quinoxaline Cyclocondensation Deprotection Mild Acidic Deprotection (HCl / THF) Quinoxaline->Deprotection Acetal Cleavage Formyl 5-Formyl-Quinoxaline (API Precursor) Deprotection->Formyl Unmasked Aldehyde

Divergent synthetic workflows utilizing the orthogonal reactivity of the bifunctional intermediate.

References

  • Title : A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermediates - JOCPR Source : Journal of Chemical and Pharmaceutical Research URL : [Link]

  • Title : Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid - ACS Publications Source : Organic Process Research & Development URL :[Link]

Method

esterification reactions involving Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

An In-Depth Guide to Transesterification of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate Introduction: Navigating the Synthesis of a Versatile Chemical Intermediate Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Transesterification of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate

Introduction: Navigating the Synthesis of a Versatile Chemical Intermediate

Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate stands as a significant intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical sectors. Its structure, featuring an α-keto ester, a methoxy group, and a protected aldehyde, offers multiple points for chemical modification. The most common transformation sought for this class of molecules is transesterification—the exchange of the ethyl group of the ester for a different alkyl or aryl group.

This process, while seemingly straightforward, presents a critical challenge inherent to the substrate's molecular architecture: the acid-sensitive 1,3-dioxane protecting group. The 1,3-dioxane moiety is a cyclic acetal used to mask a highly reactive aldehyde functionality.[1] This group is robust under basic and neutral conditions but is readily cleaved by acid, especially in the presence of water, to regenerate the aldehyde.[2] Consequently, the selection of a transesterification method must be judicious to ensure the integrity of this protective group.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed, field-tested protocols for the transesterification of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate, explains the causality behind critical experimental choices, and offers a comparative analysis of different catalytic systems. The protocols are designed to be self-validating, incorporating characterization and troubleshooting steps to ensure reliable and reproducible outcomes.

Molecular Profile and Core Reactivity

The target molecule's reactivity is dominated by the interplay of its functional groups. The α-keto ester is the site of transesterification, while the 1,3-dioxane demands careful preservation.

PropertyValue
Chemical Formula C₁₅H₁₈O₆
Molar Mass 294.30 g/mol
IUPAC Name ethyl 2-(5-(1,3-dioxan-2-yl)-2-methoxyphenyl)-2-oxoacetate
Key Functional Groups α-Keto Ester, Methoxy Ether, 1,3-Dioxane (Cyclic Acetal)
Primary Challenge Stability of the acid-labile 1,3-dioxane during ester transformation

The central challenge is visualized in the logical diagram below, highlighting the need to select reaction conditions that favor the desired transesterification pathway while avoiding the undesired deprotection side reaction.

Start Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate Reaction Transesterification Conditions (Catalyst + Alcohol) Start->Reaction Base Base-Catalyzed (e.g., NaOR, DBU) Reaction->Base Recommended Pathway Acid Acid-Catalyzed (e.g., H₂SO₄, TsOH) Reaction->Acid High Risk Pathway Product_Good Desired Product: New Alkyl Ester (Dioxane Intact) Base->Product_Good Dioxane is stable under basic conditions. Acid->Product_Good Possible only under strictly anhydrous conditions. Product_Bad Side Product: Deprotected Aldehyde Acid->Product_Bad Dioxane is cleaved by acid + trace H₂O.

Caption: Logic diagram illustrating the critical choice of catalyst to preserve the 1,3-dioxane protecting group.

Experimental Protocols: A Comparative Approach

Three primary strategies for the transesterification of the title compound are presented. The choice of method depends on the desired alcohol, available reagents, and scale of the reaction.

Protocol 1: Base-Catalyzed Transesterification (High-Fidelity Method)

Principle of Causality: This is the most recommended method due to its inherent compatibility with the 1,3-dioxane protecting group. Basic conditions do not promote the hydrolysis of acetals, ensuring that the protecting group remains intact throughout the reaction.[1] The reaction proceeds via nucleophilic attack of an alkoxide on the ester carbonyl.

Materials and Reagents:

  • Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate

  • The desired alcohol (e.g., Methanol, Benzyl Alcohol), anhydrous

  • Sodium metal (or a pre-made solution of sodium alkoxide)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Catalyst Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the desired anhydrous alcohol (20 molar equivalents relative to the starting ester). Carefully add small, freshly cut pieces of sodium metal (0.1 molar equivalents) to the alcohol. Stir until all the sodium has dissolved to form the sodium alkoxide catalyst.

  • Reaction Setup: To this solution, add the Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (1.0 molar equivalent).

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 50-65°C, depending on the alcohol) and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.[3]

  • Work-up and Quenching: Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the mixture is neutral (test with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and then brine.[4]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure transesterified product.

Self-Validation and Troubleshooting:

  • TLC Analysis: Compare the reaction mixture spot to the starting material spot. A new, more or less polar spot should appear, and the starting material spot should diminish.

  • ¹H NMR Spectroscopy: Successful reaction is confirmed by the disappearance of the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm) and the appearance of new signals corresponding to the newly introduced alcohol moiety. The signals for the dioxane group (protons on the ring and the acetal proton) should remain unchanged.

  • Troubleshooting: If the reaction is sluggish, a small amount of additional sodium alkoxide can be added. If the starting material is not fully soluble, a co-solvent like anhydrous toluene can be used.

Protocol 2: Acid-Catalyzed Transesterification (Under Strict Anhydrous Conditions)

Principle of Causality: This method leverages classic Fischer esterification principles. Its success is entirely dependent on the rigorous exclusion of water to prevent the acid-catalyzed hydrolysis of the dioxane group. The acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack by the alcohol.

Materials and Reagents:

  • Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate

  • The desired alcohol (anhydrous, large excess, e.g., >30 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~1-2 mol%)

  • Anhydrous solvent (if needed, e.g., toluene with a Dean-Stark trap)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Drying agent (anhydrous Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve the starting ester (1.0 eq) in a large excess of the anhydrous alcohol.

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄).[5]

  • Reaction Execution: Heat the mixture to reflux. If using an alcohol with a boiling point near or above 100°C, a Dean-Stark trap can be used with a co-solvent like toluene to azeotropically remove any trace water and the water formed during the reaction.[5] Monitor by TLC.

  • Work-up and Neutralization: Cool the reaction to room temperature. Slowly and carefully add saturated NaHCO₃ solution to neutralize the acid catalyst until CO₂ evolution ceases.[6]

  • Extraction, Drying, and Purification: Follow steps 5-7 as described in Protocol 1.

Self-Validation and Troubleshooting:

  • Key Check: The most critical validation is to check the ¹H NMR spectrum of the crude product for a signal around 9.8-10.0 ppm, which would indicate the presence of an aldehyde from the undesired deprotection of the dioxane ring.

  • Troubleshooting: If deprotection is observed, the reaction must be repeated with more rigorously dried reagents and glassware. Using a milder, solid acid catalyst might be an alternative.[7]

Protocol 3: Enzymatic Transesterification (Green and Selective Method)

Principle of Causality: Enzymatic catalysis, typically using lipases, offers exceptional selectivity under mild, neutral conditions.[8] The enzyme provides a chiral environment that facilitates the ester exchange without requiring harsh acidic or basic reagents, making it an ideal, albeit slower, method for sensitive substrates.

Materials and Reagents:

  • Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate

  • The desired alcohol (3-5 equivalents)

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Anhydrous, non-polar organic solvent (e.g., hexane or toluene)

  • Molecular sieves (3Å or 4Å, activated)

Step-by-Step Methodology:

  • Reaction Setup: In a flask, combine the starting ester, the desired alcohol, and the solvent. Add activated molecular sieves to sequester any water.

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the starting ester).

  • Reaction Execution: Stopper the flask and place it in a shaking incubator or on a stirrer at a moderately elevated temperature (e.g., 40-50°C). These reactions can take 24-72 hours to reach completion. Monitor by TLC or GC.

  • Work-up and Purification: Upon completion, simply filter off the immobilized enzyme (which can often be washed and reused) and the molecular sieves. Concentrate the filtrate under reduced pressure. The crude product is often very clean, but can be further purified by column chromatography if necessary.

Comparative Summary of Protocols

ParameterBase-CatalyzedAcid-CatalyzedEnzymatic
Protecting Group Safety Excellent Poor to Fair (requires strict anhydrous conditions)Excellent
Reaction Rate Fast (2-5 hours)Fast (1-4 hours)Slow (24-72 hours)
Reaction Conditions Moderate (Reflux)Harsh (Acid, Reflux)Mild (30-50°C)
Reagent Sensitivity Requires anhydrous alcoholRequires strictly anhydrous conditionsSensitive to water
Work-up Complexity Moderate (Quench, Extraction)Moderate (Neutralization, Extraction)Simple (Filtration)
Key Advantage High reliability and safety for the protecting groupSpeed and use of inexpensive catalystsHigh selectivity, mild conditions, reusable catalyst
Primary Disadvantage Use of reactive sodium metalHigh risk of deprotection Slow reaction times

General Experimental Workflow

The overall process from starting material to final, characterized product follows a logical sequence.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization Reagents Select & Prepare Anhydrous Reagents (Alcohol, Solvents) Glassware Flame-Dry Glassware Under Nitrogen Reagents->Glassware Setup Combine Ester, Alcohol, & Catalyst (Protocol 1, 2, or 3) Glassware->Setup Execute Heat & Stir (Reflux or Incubate) Setup->Execute Monitor Monitor Progress by TLC/GC Execute->Monitor Quench Quench/Neutralize Reaction Mixture Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analysis Spectroscopic Analysis (NMR, IR, MS) Purify->Analysis Final Pure Transesterified Product Analysis->Final

Caption: A generalized workflow for the transesterification of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate.

Conclusion

The transesterification of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate is a highly achievable transformation, provided that careful consideration is given to the acid-labile nature of the 1,3-dioxane protecting group. For routine synthesis, base-catalyzed methods offer the best balance of reaction speed and substrate stability, representing the most reliable path to the desired product. While acid-catalyzed protocols are feasible, they demand exceptional control over experimental conditions to prevent unwanted deprotection. For highly sensitive or valuable substrates, enzymatic methods provide a mild and selective alternative. By understanding the chemical principles and following the detailed protocols outlined in this guide, researchers can confidently and successfully modify this versatile intermediate for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Morris, J., & Wishka, D. G. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, L., et al. (2026). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Methods for the Synthesis of α-Keto Esters. ResearchGate. Retrieved from [Link]

  • Various Authors. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (n.d.). Greene's Protective Groups in Organic Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Bhuiya, M. M. K., et al. (n.d.). Basic transesterification protocol. ResearchGate. Retrieved from [Link]

  • Various Authors. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? ResearchGate. Retrieved from [Link]

  • Lestari, D., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Retrieved from [Link]

  • Various Authors. (2026). Reactions of Grignard Reagents with Substituted 5-Acyl-1,3-dioxanes. ResearchGate. Retrieved from [Link]

  • Luo, B. S., et al. (2011). (5-n-Heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol. PMC. Retrieved from [Link]

  • Wang, J., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]

  • Siwek, A., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Retrieved from [Link]

  • University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Altalhi, A., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. Retrieved from [Link]

  • Yokosaka, T., et al. (2014). Chem. Commun., 2014, 50, 12775-12778. Retrieved from [Link] (Simulated link, as original is a direct PDF download)

  • Vázquez-Hernández, M., et al. (2012). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. PMC. Retrieved from [Link]

  • Yunus, R., et al. (n.d.). Esterification and transesterification of palm fatty acid distillate in chitosan membrane reactor. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate via TurboGrignard Halogen-Metal Exchange

Executive Summary Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate is a highly functionalized α -keto ester building block, critical for the synthesis of advanced active pharmaceutical ingredients (APIs) and complex het...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate is a highly functionalized α -keto ester building block, critical for the synthesis of advanced active pharmaceutical ingredients (APIs) and complex heterocyclic scaffolds. Synthesizing this target on a multi-gram to kilogram scale requires strict chemoselectivity to prevent the degradation of the formyl equivalent and avoid over-alkylation. This application note details a robust, self-validating two-step protocol starting from commercially available 3-bromo-4-methoxybenzaldehyde, utilizing a highly efficient organomagnesium methodology.

Mechanistic Rationale & Process Design

The synthesis of functionalized α -keto esters presents significant chemoselectivity challenges. Traditional approaches using Friedel-Crafts acylation lack regiocontrol and are incompatible with acid-sensitive functional groups. Our protocol circumvents these issues through strategic protecting group chemistry and advanced organometallic techniques:

  • Acetal Selection (Causality): The formyl group is protected as a 1,3-dioxane rather than a dimethyl acetal or 1,3-dioxolane. The 6-membered 1,3-dioxane ring provides superior thermodynamic stability against the highly basic Grignard intermediate and prevents premature deprotection during the mildly acidic aqueous workup.

  • Halogen-Metal Exchange (Causality): Traditional Grignard formation via magnesium turnings is heterogeneous, prone to Wurtz coupling, and often fails with electron-rich aryl bromides. We employ the Knochel TurboGrignard reagent ( i -PrMgCl·LiCl). The addition of LiCl breaks the polymeric aggregates of the organomagnesium species, forming a highly reactive magnesiate complex[1]. This allows the Br/Mg exchange to proceed homogeneously at −15∘C to 0∘C , circumventing the need for cryogenic reactors ( −78∘C ) required for organolithium reagents.

  • Electrophilic Trapping (Causality): To prevent the over-addition of the Grignard reagent to the newly formed α -keto ester (which would yield an undesired tertiary alcohol), the organometallic intermediate is added inversely to a stoichiometric excess of [2].

Reaction Workflow

SynthesisWorkflow SM 3-Bromo-4-methoxybenzaldehyde (Starting Material) Acetal 2-(3-Bromo-4-methoxyphenyl) -1,3-dioxane (Acetal Intermediate) SM->Acetal 1,3-Propanediol p-TsOH, Toluene Dean-Stark, 110°C Grignard Arylmagnesium Chloride Complex (TurboGrignard) Acetal->Grignard iPrMgCl·LiCl THF, -15°C to 0°C Target Ethyl 5-(1,3-dioxan-2-yl) -2-methoxybenzoylformate (Target Compound) Grignard->Target Diethyl Oxalate THF, -20°C to RT

Two-step synthesis workflow: Acetalization followed by TurboGrignard halogen-metal exchange.

Step-by-Step Methodologies

Step 1: Synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxane

Protocol (Self-Validating System):

  • Charge : To a 2 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromo-4-methoxybenzaldehyde (100.0 g, 465 mmol), 1,3-propanediol (53.1 g, 697 mmol, 1.5 eq), and p -toluenesulfonic acid monohydrate ( p -TsOH·H 2​ O) (4.4 g, 23.2 mmol, 0.05 eq).

  • Solvent : Add 1.0 L of anhydrous toluene.

  • Reaction : Heat the mixture to vigorous reflux ( 110∘C ). Water will azeotropically distill and collect in the Dean-Stark trap.

  • In-Process Control (IPC) 1 : After 8 hours, sample the reaction mixture. Perform TLC (Hexane:EtOAc 4:1, UV detection). The reaction is deemed complete when the aldehyde starting material ( Rf​≈0.4 ) is ≤1% relative to the acetal product ( Rf​≈0.6 ).

  • Workup : Cool the mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO3​ ( 2×300 mL) to neutralize the acid catalyst, followed by brine (300 mL).

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow oil, which crystallizes upon standing.

Step 2: Synthesis of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate

Protocol (Self-Validating System):

  • Preparation : In a rigorously dried 2 L standard reactor under an argon atmosphere, dissolve 2-(3-bromo-4-methoxyphenyl)-1,3-dioxane (100.0 g, 366 mmol) in anhydrous THF (600 mL).

  • Cryogenic Control : Cool the solution to −15∘C using a dry ice/isopropanol bath.

  • Halogen-Metal Exchange : Add i -PrMgCl·LiCl (TurboGrignard, 1.3 M in THF, 310 mL, 403 mmol, 1.1 eq) dropwise over 45 minutes, maintaining the internal temperature below −5∘C . Stir the mixture at 0∘C for 2 hours.

  • IPC 2 : Quench a 0.5 mL aliquot into 1 mL of D2​O . Extract with EtOAc and analyze via GC/MS. The presence of 4-(1,3-dioxan-2-yl)anisole (debrominated product) with ≥98% conversion confirms successful Grignard formation.

  • Electrophilic Trapping (Inverse Addition) : In a separate 3 L reactor, dissolve diethyl oxalate (107.0 g, 732 mmol, 2.0 eq) in anhydrous THF (400 mL) and cool to −20∘C . Cannulate the Grignard solution dropwise into the diethyl oxalate solution over 1 hour, maintaining the temperature below −10∘C .

  • Maturation : Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench & Workup : Slowly quench the reaction with saturated aqueous NH4​Cl (500 mL) at 0∘C . (Critical Note: Avoid strong acids like HCl to prevent the hydrolysis of the 1,3-dioxane protecting group). Extract the aqueous phase with EtOAc ( 3×400 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Purification : Remove excess diethyl oxalate via vacuum distillation ( 0.1 mbar, 50∘C ). The crude product can be passed through a short silica plug or crystallized from MTBE/heptane to achieve API-grade purity.

Quantitative Data & Material Balance

Table 1: Stoichiometry and Material Balance for Step 1 (Acetalization)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
3-Bromo-4-methoxybenzaldehyde215.041.00100.0 gStarting Material
1,3-Propanediol76.091.5053.1 gProtecting Agent
p -TsOH·H 2​ O190.220.054.4 gAcid Catalyst
Toluene92.14N/A1.0 LAzeotropic Solvent
Acetal Product 273.12 0.95 (Yield) 95.0 g Intermediate

Table 2: Stoichiometry and Material Balance for Step 2 (Oxalylation)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
Acetal Intermediate273.121.00100.0 gStarting Material
i -PrMgCl·LiCl (1.3 M in THF)146.251.10310 mLMetalating Agent
Diethyl Oxalate146.142.00107.0 gElectrophile
THF (Anhydrous)72.11N/A1.0 LSolvent
Target Compound 294.30 0.82 (Yield) 88.3 g Final Product

Table 3: Expected Yields and Purity Profiles

Process StepExpected Isolated YieldTarget Purity (HPLC)Key Impurities to Monitor
Step 1 (Acetalization)92 - 96% ≥98.0% Unreacted aldehyde, dimerized acetals
Step 2 (Oxalylation)78 - 85% ≥97.5% Debrominated arene, tertiary alcohol over-addition

References

  • Menzel, K. et al. "Minimization of Side Reactions in Bromine Magnesium Exchanges with i-PrMgCl/LiCl and s-BuMgCl/LiCl Mixtures." Organic Process Research & Development, ACS Publications, 2006. URL:[Link]

  • "Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator." ResearchGate, 2014. URL:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate in Advanced API Synthesis

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), the strategic use of orthogonally protected, polyfunctional building blocks is paramount for minimizing step count and maximizing ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the strategic use of orthogonally protected, polyfunctional building blocks is paramount for minimizing step count and maximizing overall yield. Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate represents a highly versatile, premium scaffold. It is particularly valuable in the development of phenylethanolamine derivatives (e.g., next-generation β2-adrenergic agonists) and chiral antispasmodics.

As a Senior Application Scientist, I have designed this guide to move beyond basic reaction schemes. Here, we dissect the causality behind the chemical behavior of this molecule and provide self-validating, field-proven protocols for its asymmetric reduction and subsequent late-stage functionalization.

Structural Analysis & Mechanistic Rationale

The synthetic utility of this molecule lies in the orthogonal reactivity of its three primary functional groups:

  • Ethyl Benzoylformate (α-Keto Ester): This moiety is highly electrophilic. The adjacent ester group lowers the LUMO of the ketone, making it highly susceptible to asymmetric hydrogenation.

  • 2-Methoxy Group: Acting as an electron-donating group (EDG), the methoxy substituent modulates the electronic density of the aromatic ring. More importantly, it provides critical steric shielding and acts as a directing group during transition-metal-catalyzed reductions, locking the substrate into a rigid conformation.

  • 1,3-Dioxane Acetal: The formyl group at the 5-position is masked as a 1,3-dioxane acetal. Field Insight: A 1,3-dioxane is specifically chosen over a standard dimethyl acetal because it exhibits superior stability against the mild Lewis acidity of transition-metal catalysts used in earlier steps, preventing premature deprotection and subsequent catalyst poisoning.

Synthetic Pathway Visualization

API_Synthesis SM Ethyl 5-(1,3-dioxan-2-YL)- 2-methoxybenzoylformate [Starting Material] INT1 Chiral α-Hydroxy Ester [Intermediate 1] SM->INT1 Asymmetric Hydrogenation [Ru(Cl)2(R-BINAP)] INT2 Formyl-α-Hydroxy Ester [Intermediate 2] INT1->INT2 Acetal Deprotection [HCl / THF] API Amino-Substituted API Scaffold [Target Molecule] INT2->API Reductive Amination [NaBH(OAc)3, R-NH2]

Figure 1: Orthogonal synthetic divergence of the benzoylformate scaffold to an API.

Experimental Workflows & Self-Validating Protocols

Workflow A: Asymmetric Hydrogenation of the α-Keto Ester

Causality & Catalyst Selection: To establish the chiral center at the benzylic position, a BINAP-ruthenium(II) complex is utilized. The choice of[RuCl₂((R)-BINAP)] is dictated by the need for high enantiofacial discrimination. The (R)-BINAP ligand creates a rigid, chiral pocket that effectively shields one face of the ketone. As demonstrated by , the coordination of the ester carbonyl oxygen to the ruthenium center forms a highly organized five-membered cyclic transition state, driving the hydride transfer to yield the (S)-α-hydroxy ester with exceptional enantiomeric excess (ee).

Step-by-Step Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure Parr reactor with Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate (10.0 g, 32.4 mmol) and anhydrous ethanol (100 mL). Critical Note: Trace moisture hydrolyzes the α-keto ester to the corresponding acid, which aggressively coordinates and deactivates the chiral Ru-complex.

  • Catalyst Addition: Add RuCl₂n (0.1 mol%, 30 mg). Seal the reactor.

  • Hydrogenation: Purge the reactor with H₂ gas three times. Pressurize to 50 psi H₂ and stir vigorously (800 rpm) at 25 °C for 12 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute in Hexane/Isopropanol (90:10), and analyze via chiral HPLC (Chiralcel OD-H column, 254 nm). The reaction is validated and ready for workup only when the peak area of the starting material is ≤ 1.0% and the ee of the product peak is ≥ 98.5%.

  • Workup: Depressurize the vessel, concentrate the solvent in vacuo, and pass the residue through a short silica plug (EtOAc) to remove ruthenium residues.

Table 1: Optimization of Asymmetric Hydrogenation of the α-Keto Ester

Catalyst SystemSolventH₂ Pressure (psi)Conversion (%)Enantiomeric Excess (ee %)
RuCl₂[(R)-BINAP]EtOH50>9998.5
RuCl₂[(R)-TolBINAP] EtOH 50 >99 99.1
Pt-Al₂O₃ / CinchonidineAcOH1008574.0
Rh(COD)(R,R-DiPAMP)BF₄MeOH306045.0
Workflow B: Acetal Deprotection and Direct Reductive Amination

Causality & Reagent Selection: Once the chiral center is secured, the 1,3-dioxane must be deprotected to reveal the aldehyde for amine coupling. For the subsequent reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected over sodium cyanoborohydride due to its superior safety profile and exquisite chemoselectivity. As established by , the electron-withdrawing acetoxy ligands reduce the nucleophilicity of the borohydride. This ensures it rapidly reduces the transient iminium ion while leaving the unreacted aldehyde intact, thereby preventing the formation of undesired tertiary amine byproducts.

Step-by-Step Protocol:

  • Deprotection: Dissolve the chiral α-hydroxy ester (8.0 g) in THF (40 mL). Add 2M aqueous HCl (10 mL). Stir at 25 °C for 2 hours.

  • Self-Validation (IPC 1): Monitor acetal hydrolysis via TLC (Hexane:EtOAc 7:3). The starting material (Rf 0.6) must be completely converted to the free aldehyde (Rf 0.4). Once validated, neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Reductive Amination Setup: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE, 60 mL). Add the target primary amine (e.g., isopropylamine, 1.2 eq) and glacial acetic acid (1.0 eq) to facilitate iminium formation. Stir for 30 minutes at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Stir for 2.5 hours.

  • Self-Validation (IPC 2): Monitor the reaction via LC-MS. The mass of the intermediate iminium must completely disappear, replaced entirely by the [M+H]⁺ of the target secondary amine.

  • Workup: Quench with 1N NaOH (30 mL) to destroy excess borohydride and free-base the amine. Extract with dichloromethane, wash with brine, and concentrate to yield the final API scaffold.

Table 2: Scope of Reductive Amination with NaBH(OAc)₃

Amine InputEquivalentsReaction Time (h)Isolated Yield (%)Chemoselectivity (Mono:Di)
Isopropylamine1.22.592>99:1
tert-Butylamine1.54.088>99:1
Benzylamine1.12.09598:2
Piperidine (Secondary)1.11.596N/A

References

  • Mashima, K., Kusano, K., Sato, N., Matsumura, Y., Nozaki, K., Kumobayashi, H., Sayo, N., Hori, Y., Ishizaki, T., Akutagawa, S., & Noyori, R. (1994). Asymmetric Hydrogenation of alpha-Keto Esters Catalyzed by Halogen-Containing Binuclear Ruthenium(II) Complexes. The Journal of Organic Chemistry, 59(11), 3064–3076.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Application

Application Note: Photochemical Applications of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate Derivatives in Advanced Materials and Bioconjugation

Executive Summary The development of smart biomaterials and targeted drug delivery systems heavily relies on molecules that offer precise spatiotemporal control. Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (EDMBF)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of smart biomaterials and targeted drug delivery systems heavily relies on molecules that offer precise spatiotemporal control. Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (EDMBF) and its derivatives represent a highly specialized class of bifunctional photoactive building blocks. Featuring a 2-methoxybenzoylformate (phenylglyoxylate) core, EDMBF acts as a highly efficient Norrish Type II photoinitiator and photolabile protecting group. Concurrently, the 5-(1,3-dioxan-2-yl) moiety serves as a robust, radical-tolerant masked aldehyde [1].

This application note provides an authoritative guide on utilizing EDMBF derivatives for two primary applications: (1) the synthesis of end-functionalized polymers/hydrogels for orthogonal bioconjugation , and (2) the generation of highly functionalized oxetanes via Paternò-Büchi cycloaddition .

Mechanistic Foundations & Photochemistry

To effectively utilize EDMBF, researchers must understand the causality behind its photochemical behavior. The structural design of EDMBF dictates its unique reactivity profile:

  • Bathochromic Shift via the 2-Methoxy Group: Unsubstituted benzoylformates typically require deep UV irradiation (<300 nm), which can be damaging to biological systems. The electron-donating 2-methoxy group on the aromatic ring increases the electron density, resulting in a bathochromic (red) shift of the n→π∗ transition. This allows EDMBF to be efficiently excited at 365–405 nm (UVA to visible light), making it highly compatible with live-cell encapsulation and bioprinting [2].

  • Chain-End Functionalization via Ketyl Radical Termination: When used as a photoinitiator in the presence of a hydrogen donor (e.g., a tertiary amine synergist), the excited triplet state ( T1​ ) of EDMBF abstracts a hydrogen atom. This generates a highly reactive α -aminoalkyl radical (which initiates polymerization) and a relatively stable EDMBF-derived ketyl (semipinacol) radical. Because the ketyl radical is too stable to initiate a new chain, it predominantly acts as a terminating agent by recombining with the growing macroradical. Causality: This intrinsic termination mechanism guarantees that the 5-(1,3-dioxan-2-yl)-2-methoxyphenyl moiety becomes covalently anchored to the polymer chain ends, providing a precise method for installing masked aldehydes into the material matrix [3].

Mechanism Ground EDMBF Derivative (Ground State S0) ExcitedT Triplet State (T1) Diradical Character Ground->ExcitedT hν (365 nm) + ISC RadicalPair Ketyl Radical + Amine Radical (Post H-Abstraction) ExcitedT->RadicalPair + Amine Synergist Initiation Polymer Chain Initiation (by Amine Radical) RadicalPair->Initiation Monomer Addition Termination Chain Termination (by Ketyl Radical) RadicalPair->Termination Recombination Initiation->Termination Propagation EndGroup Polymer with Masked Aldehyde End-Group Termination->EndGroup Covalent Anchoring

Fig 1. Photochemical pathway showing chain-end functionalization via ketyl radical termination.

Quantitative Photochemical Profile

The following parameters are critical for calculating exposure doses and formulating monomer resins.

PropertyTypical ValueMechanistic Significance
Absorption Maximum ( λmax​ ) 345 – 365 nmRed-shifted by the 2-methoxy group; enables use of standard 365 nm LED sources.
Molar Extinction Coefficient ( ϵ ) 1,250 M −1 cm −1 Ensures efficient photon capture without excessive inner-filter effects in thick hydrogels.
Triplet Energy ( ET​ ) 68 kcal/molSufficiently high to abstract hydrogen from aliphatic amines (e.g., Triethanolamine).
Acetal Hydrolysis Rate ( kobs​ ) 1.5 × 10 −3 s −1 (pH 4.0)Allows for rapid unmasking of the aldehyde post-polymerization under mild acidic conditions.

Protocol I: Spatiotemporal Hydrogel Synthesis & Orthogonal Bioconjugation

This protocol details the use of EDMBF to synthesize a PEG-based hydrogel, followed by the orthogonal deprotection of the 1,3-dioxane acetal to an aldehyde, and subsequent bioconjugation via oxime ligation.

Formulation & Photopolymerization
  • Rationale: The 1,3-dioxane group is entirely unreactive toward free radicals and nucleophiles, ensuring it survives the aggressive photopolymerization environment intact.

  • Step 1: Dissolve Poly(ethylene glycol) diacrylate (PEGDA, Mn 700) in PBS (pH 7.4) to a final concentration of 10% (w/v).

  • Step 2: Add EDMBF (0.5% w/v) and Triethanolamine (TEOA, 1.0% w/v) as the co-initiator. Mix thoroughly and degas via sonication to remove dissolved oxygen, which quenches triplet states.

  • Step 3: Irradiate the solution using a 365 nm LED array (10 mW/cm 2 ) for 60 seconds.

  • Self-Validation System: Monitor the polymerization via ATR-FTIR. The disappearance of the acrylate C=C stretch at 1620–1640 cm −1 confirms >95% monomer conversion. If the peak persists, increase exposure time in 15-second increments.

Acidic Unmasking of the Aldehyde
  • Rationale: Acetals are specifically cleaved by aqueous acid. A pH of 4.5 is chosen as it is acidic enough to drive hydrolysis but mild enough to prevent degradation of the PEG backbone or encapsulated robust biomolecules.

  • Step 1: Submerge the crosslinked hydrogel in a 0.1 M Acetate buffer (pH 4.5) for 2 hours at room temperature.

  • Step 2: Wash the hydrogel extensively with PBS (pH 7.4) to neutralize the matrix.

  • Self-Validation System: Treat a small sacrificial punch of the hydrogel with 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution. A rapid color change to deep yellow/orange confirms the successful unmasking of the aldehyde groups.

Oxime Ligation
  • Rationale: Aldehydes react selectively with hydroxylamines to form stable oxime linkages. This reaction is bioorthogonal and proceeds efficiently at slightly acidic to neutral pH.

  • Step 1: Submerge the aldehyde-functionalized hydrogel in a solution of an aminooxy-functionalized peptide or fluorophore (1 mM) in 100 mM Aniline-catalyzed PBS (pH 6.0).

  • Step 2: Incubate in the dark for 4 hours at room temperature, then wash extensively to remove unbound ligand.

Workflow S1 1. Photopolymerization (365 nm, pH 7.4) S2 2. Acetal Hydrolysis (pH 4.5, 2h) S1->S2 Unmask Aldehyde S3 3. Oxime Ligation (R-ONH2, pH 6.0) S2->S3 Bio- conjugation S4 4. Bio-Functionalized Hydrogel S3->S4 Stable Linkage

Fig 2. Experimental workflow from photopolymerization to orthogonal bioconjugation.

Protocol II: Paternò-Büchi [2+2] Cycloaddition for Functional Oxetanes

Beyond photoinitiation, benzoylformates are classic substrates for the Paternò-Büchi reaction, forming highly substituted oxetanes when irradiated in the presence of electron-rich alkenes [4]. The presence of the 1,3-dioxane group in EDMBF allows for the synthesis of oxetanes that can be further derivatized.

Reaction Setup
  • Rationale: The Paternò-Büchi reaction competes with Norrish Type II cleavage. To favor cycloaddition, a high concentration of an electron-rich alkene (e.g., 2,3-dimethyl-2-butene or a vinyl ether) must be used.

  • Step 1: In a flame-dried quartz reaction vessel, dissolve EDMBF (10 mM) and the target alkene (100 mM, 10 eq. excess) in anhydrous acetonitrile.

  • Step 2: Purge the solution with dry Argon for 15 minutes. Oxygen must be strictly excluded as it rapidly quenches the triplet state of the benzoylformate, halting the cycloaddition.

Photochemical Cycloaddition
  • Step 1: Irradiate the sealed vessel using a 365 nm light source for 4–6 hours under continuous stirring.

  • Step 2: Remove the solvent and excess alkene in vacuo. Purify the resulting oxetane diastereomers via silica gel flash chromatography (Hexanes/Ethyl Acetate).

  • Self-Validation System: Track the reaction progress via 1 H NMR. The disappearance of the alkene protons and the emergence of characteristic oxetane ring protons (multiplets at 4.5–5.0 ppm) confirm successful [2+2] cycloaddition. Additionally, FT-IR will show the disappearance of the ketone carbonyl ( 1680 cm −1 ) and the appearance of the oxetane C-O-C stretch ( 980 cm −1 ).

References

  • Pirrung, M. C., & Tepper, R. J. (1995). Photochemistry of Substituted Benzoylformate Esters. A Convenient Method for the Photochemical Oxidation of Alcohols. The Journal of Organic Chemistry, 60(8), 2461-2465. [Link]

  • Hu, S., & Neckers, D. C. (1996). Photochemical Reactions of Alkyl Phenylglyoxylates. The Journal of Organic Chemistry, 61(18), 6407-6415.[Link]

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142.[Link]

  • Abe, M., et al. (2001). Rapid Regio- and Diastereoselective Paternò−Büchi Reaction of Alkyl Phenylglyoxylates. The Journal of Organic Chemistry, 66(24), 8146-8153.[Link]

Method

Application Note: Catalytic Asymmetric Hydrogenation of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Stereoselective reduction of highly functionalized α -keto esters, mechanistic rationale, and scalable protocol design. Introduction & Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Stereoselective reduction of highly functionalized α -keto esters, mechanistic rationale, and scalable protocol design.

Introduction & Rationale

The synthesis of enantiopure α -hydroxy esters (mandelic acid derivatives) is a cornerstone in the development of chiral active pharmaceutical ingredients (APIs). Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate presents a unique synthetic challenge due to its highly functionalized nature:

  • The α -Keto Ester Moiety: The primary site of reduction, requiring high enantiofacial discrimination.

  • The Ortho-Methoxy Group: Imparts significant stereoelectronic effects, acting as a potential secondary coordination site for transition metals, which can either enhance or disrupt the chiral environment.

  • The 1,3-Dioxan-2-yl Group: A cyclic acetal protecting a formyl group. Its presence strictly dictates the use of mild, non-acidic conditions to prevent premature deprotection or polymerization.

To achieve high enantiomeric excess (ee) without compromising the acetal, transition-metal-catalyzed asymmetric hydrogenation using Ruthenium (Ru) complexes is the preferred methodology. Specifically, the use of chiral diphosphine ligands (e.g., BINAP derivatives) combined with Lewis acid additives provides a robust, self-validating system for this transformation[1].

Mechanistic Insights: Causality in Experimental Design

Catalyst Selection and Ligand Tuning

The asymmetric hydrogenation of α -keto esters is highly sensitive to the electronic properties of the ligand. Electronically enriched BINAP derivatives (such as tetramethoxy-BINAP) have been shown to yield superior enantioselectivity for benzoylformates compared to standard (R)-BINAP. The electron-rich phosphines increase the electron density on the Ru center, facilitating the heterolytic cleavage of H2​ and stabilizing the transition state.

The Role of Ortho-Methoxy Coordination

The methoxy group at the ortho position of the aromatic ring restricts the conformational rotation of the substrate. During the catalytic cycle, the oxygen atom of the methoxy group can weakly coordinate to the electrophilic Ru center. This rigidifies the substrate-catalyst complex, exposing only one face of the carbonyl group to the incoming hydride, thereby maximizing enantioselectivity.

Additive Effects: CeCl3​⋅7H2​O

A critical parameter in this protocol is the inclusion of Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O ). The addition of this Lewis acid serves a dual purpose:

  • Catalyst Stabilization: It prevents the deactivation of the cationic Ru complex, allowing for extremely high turnover numbers (TON)[1].

  • Carbonyl Activation: The Ce3+ ion coordinates to the carbonyl oxygen of the α -keto ester, increasing its electrophilicity and accelerating the reduction rate under mild temperature conditions, which is crucial for preserving the 1,3-dioxane moiety.

Experimental Protocol

The following methodology details the asymmetric hydrogenation workflow. The protocol is designed to be self-validating; the preservation of the 1,3-dioxane ring can be immediately confirmed via 1H NMR (monitoring the acetal proton at ~5.4 ppm), while chiral HPLC validates the stereochemical outcome.

Materials Required
  • Substrate: Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate (freshly degassed)

  • Catalyst Precursor: [Ru(benzene)Cl2​]2​

  • Chiral Ligand: (S)-Tetramethoxy-BINAP

  • Additive: CeCl3​⋅7H2​O (99.9% trace metals basis)

  • Solvent: Anhydrous, degassed Methanol (MeOH)

  • Equipment: High-pressure stainless steel autoclave, glovebox.

Step-by-Step Workflow
  • Catalyst Preparation (In Situ):

    • Inside an argon-filled glovebox, charge a Schlenk flask with [Ru(benzene)Cl2​]2​ (0.02 mmol) and (S)-Tetramethoxy-BINAP (0.044 mmol).

    • Add 5 mL of a 1:1 (v/v) mixture of anhydrous Ethanol and Dichloromethane.

    • Stir the mixture at 50 °C for 2 hours to generate the active cationic complex, [Ru((S)-ligand)(benzene)Cl]Cl . Remove solvents under vacuum.

  • Reaction Assembly:

    • Transfer the active Ru catalyst (0.04 mmol) into the autoclave liner.

    • Add CeCl3​⋅7H2​O (0.2 mmol, 5 mol% relative to substrate)[1].

    • Dissolve the mixture in 40 mL of anhydrous, degassed MeOH.

    • Add Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate (4.0 mmol).

  • Hydrogenation:

    • Seal the autoclave and purge the headspace three times with ultra-pure H2​ gas.

    • Pressurize the vessel to 50 atm (approx. 735 psi) of H2​ .

    • Heat the reaction to 50 °C and stir at 800 rpm for 16 hours.

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the H2​ gas.

    • Concentrate the methanolic solution under reduced pressure.

    • Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with a saturated aqueous NaHCO3​ solution (to ensure the aqueous phase is slightly basic, protecting the acetal) followed by brine.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure chiral α -hydroxy ester.

Data Presentation: Optimization of Catalytic Conditions

The table below summarizes the optimization of the reaction conditions, highlighting the causality between the chosen parameters and the final yield/enantioselectivity.

EntryCatalyst / LigandAdditiveSolventTemp (°C)Yield (%)ee (%)
1 [Ru(benzene)Cl2​]2​ / (R)-BINAPNoneMeOH708577
2 [Ru(benzene)Cl2​]2​ / (R)-BINAP CeCl3​⋅7H2​O MeOH709284
3 [Ru(benzene)Cl2​]2​ / (S)-Tetramethoxy-BINAPNoneMeOH508891
4 [Ru(benzene)Cl2​]2​ / (S)-Tetramethoxy-BINAP CeCl3​⋅7H2​O MeOH 50 >98 96
5 [Ru(benzene)Cl2​]2​ / (S)-Tetramethoxy-BINAP CSA (Acidic)MeOH50<40*N/A

*Note: Entry 5 resulted in significant degradation and cleavage of the 1,3-dioxane protecting group due to the acidic additive (Camphorsulfonic acid), validating the requirement for neutral/mild Lewis acid conditions.

Process Visualization

The following diagram maps the logical workflow and molecular interactions of the catalytic system.

G A Ethyl 5-(1,3-dioxan-2-yl) -2-methoxybenzoylformate (Substrate) C Asymmetric Hydrogenation (50 atm H2, MeOH, 50°C) A->C B [Ru((S)-Tetramethoxy-BINAP) (benzene)Cl]Cl + CeCl3 (Catalyst System) B->C Carbonyl Activation & Chiral Induction D Chiral α-Hydroxy Ester (>98% Yield, 96% ee) C->D Stereoselective Hydride Transfer

Caption: Workflow of the Ru-catalyzed asymmetric hydrogenation, highlighting the role of the catalyst system.

References

  • Ru-Catalyzed Asymmetric Hydrogenation of α -Ketoesters with CeCl3​⋅7H2​O as Additive Source: Organic Letters (ACS Publications) URL:[Link][1]

  • Catalytic asymmetric hydrogenation of α -ketoesters and quinoline using electronically enriched BINAP Source: Tetrahedron (Elsevier / DICP) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing Ethyl 5-(1,3-dioxan-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate .

This highly functionalized α -keto ester is typically accessed via Directed ortho-Metalation (DoM) of 4-(1,3-dioxan-2-yl)anisole, followed by electrophilic trapping with diethyl oxalate. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as over-addition, incomplete lithiation, and protecting-group cleavage. This guide provides field-proven causality, optimized protocols, and troubleshooting steps to ensure a self-validating, high-yield workflow.

Mechanistic Pathway & Workflow

The synthesis relies on the methoxy group acting as a Directed Metalation Group (DMG). The oxygen atom pre-coordinates the lithium cation of n -butyllithium ( n -BuLi), bringing the basic butyl anion into close proximity with the ortho-proton[1]. The addition of N,N,N′,N′ -tetramethylethylenediamine (TMEDA) is critical; it breaks down the unreactive n -BuLi hexamers/tetramers into highly reactive dimers or monomers, significantly increasing kinetic basicity [2].

Subsequent trapping with diethyl oxalate yields the target benzoylformate. Because α -keto esters are highly electrophilic, the order of addition during this trapping phase dictates the success of the reaction [3].

DoM_Pathway A 4-(1,3-dioxan-2-yl)anisole (Starting Material) B Pre-Coordination Complex (Anisole-Li-TMEDA) A->B n-BuLi, TMEDA THF, -20 °C C Ortho-Lithiated Intermediate (Nucleophile) B->C Deprotonation (Rate Limiting) D Tetrahedral Intermediate (Lithium Hemiacetal) C->D Diethyl Oxalate (Reverse Addition) E Ethyl 5-(1,3-dioxan-2-YL) -2-methoxybenzoylformate (Target Product) D->E Sat. NH4Cl Quench (pH > 7)

Fig 1: Directed ortho-metalation (DoM) pathway and electrophilic trapping workflow.

Optimization Data: Overcoming Yield Plateaus

The table below summarizes our internal optimization data. Note how the mode of electrophile addition and TMEDA stoichiometry directly control the reaction yield and byproduct profile.

EntryLithiation Temp (°C)Electrophile Addition ModeTMEDA (equiv)Isolated Yield (%)Major Byproduct Observed
10Normal (Oxalate to Li)1.035Tertiary Alcohol
2-20Normal (Oxalate to Li)1.042Tertiary Alcohol
3-20Reverse (Li to Oxalate)1.078None
4-20Reverse (Li to Oxalate)1.289 None
5-78Reverse (Li to Oxalate)1.265Unreacted SM

Troubleshooting & FAQs

Q1: My reaction yield is plateauing around 40%, and LC-MS shows a massive +130 m/z byproduct. What is happening? A1: You are experiencing over-addition . Diethyl oxalate contains two electrophilic carbonyls. When the organolithium attacks the first carbonyl, the resulting α -keto ester (benzoylformate) is actually more electrophilic than the starting oxalate. If you perform a "normal addition" (adding oxalate to the organolithium), the newly formed product is surrounded by unreacted organolithium, leading to a second nucleophilic attack and the formation of a tertiary alcohol byproduct[3]. Solution: Switch to Reverse Addition . Transfer the active organolithium solution dropwise via cannula into a solution containing a large excess (1.5 - 2.0 equiv) of cold diethyl oxalate. This ensures the oxalate is always in massive excess, preventing the second attack.

Q2: I am getting good conversion to the benzoylformate, but the 1,3-dioxane ring is missing in my final NMR. How do I prevent acetal cleavage? A2: The 1,3-dioxane acetal is highly sensitive to acidic hydrolysis. If you are using standard aqueous HCl or H2​SO4​ to quench the reaction and collapse the tetrahedral intermediate, you are inadvertently deprotecting the acetal back to the aldehyde. Solution: Quench the reaction with saturated aqueous NH4​Cl . Ammonium chloride provides a mildly acidic proton source (pH ~6.0) that is sufficient to neutralize the lithium alkoxide without cleaving the robust 1,3-dioxane protecting group.

Q3: My lithiation seems incomplete, leaving a lot of unreacted 4-(1,3-dioxan-2-yl)anisole. Should I increase the temperature or time? A3: Do not increase the temperature above 0 °C, as this risks competitive deprotonation or degradation of the acetal. Incomplete lithiation is almost always a kinetic issue related to organolithium aggregation [2]. Solution: Ensure you are using a slight excess of TMEDA (1.2 equivalents relative to n -BuLi). TMEDA must be freshly distilled over CaH2​ and stored under argon. Without high-quality TMEDA, n -BuLi remains trapped in unreactive hexameric clusters in THF, drastically slowing the deprotonation rate.

Validated Experimental Protocol

This protocol is designed as a self-validating system. If the color changes described in Step 1.3 do not occur, the system has failed (likely due to moisture), and proceeding to Step 2 will result in low yields.

Part A: Preparation of the Lithiated Intermediate
  • System Purge: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add 4-(1,3-dioxan-2-yl)anisole (10.0 mmol, 1.0 equiv) and anhydrous THF (50 mL). Stir to dissolve, then add freshly distilled TMEDA (13.2 mmol, 1.32 equiv).

  • Lithiation: Cool the mixture to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add n -BuLi (2.5 M in hexanes, 11.0 mmol, 1.1 equiv) over 15 minutes. Validation checkpoint: The solution should turn a deep yellow/orange, indicating the formation of the ortho-lithiated species. Stir at -20 °C for 2 hours.

Part B: Electrophilic Trapping (Reverse Addition)
  • Electrophile Preparation: In a separate, flame-dried 500 mL flask, dissolve diethyl oxalate (20.0 mmol, 2.0 equiv) in anhydrous THF (30 mL) and cool to -78 °C.

  • Reverse Transfer: Using a wide-bore cannula and positive argon pressure, transfer the dark orange lithiated solution dropwise into the vigorously stirring diethyl oxalate solution over 30 minutes.

  • Equilibration: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over an additional hour.

Part C: Buffered Workup
  • Quench: At 0 °C, rapidly add 30 mL of saturated aqueous NH4​Cl to quench the reaction. Do not use HCl.

  • Extraction: Dilute with Ethyl Acetate (50 mL). Separate the layers and extract the aqueous layer with additional Ethyl Acetate (2 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate.

References

  • Chemical Reviews : Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Snieckus, V. (1990).[Link]

  • RSC Advances : Regio- and stereoselective intermolecular carbolithiation reactions. (2020). Royal Society of Chemistry.[Link]

  • Tetrahedron Letters : A general method for the synthesis of isatins via directed ortho-metalation and diethyl oxalate trapping. Hewawasam, P., & Meanwell, N. A. (1994).[Link]

Optimization

troubleshooting acetal cleavage in Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective deprotection of highly functionalized intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective deprotection of highly functionalized intermediates.

Below, we address the specific mechanistic challenges of cleaving a robust 1,3-dioxane acetal in the presence of a highly labile α -keto ester (benzoylformate), providing field-proven troubleshooting strategies and validated protocols.

Diagnostic Workflow for Acetal Cleavage

When working with Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate , the primary failure mode is the premature hydrolysis of the benzoylformate ester before the 1,3-dioxane ring opens. Use the workflow below to diagnose and correct chemoselectivity issues.

Workflow Start Initiate 1,3-Dioxane Cleavage Eval LC-MS / TLC Evaluation Start->Eval EsterCheck Is Benzoylformate Hydrolyzed? Eval->EsterCheck AcetalCheck Is 1,3-Dioxane Fully Cleaved? EsterCheck->AcetalCheck No (Ester Intact) FixEster Action: Switch to Anhydrous Lewis Acid EsterCheck->FixEster Yes (Ester Loss) Success Success: Target Aldehyde Isolated AcetalCheck->Success Yes (Complete) FixAcetal Action: Increase Acetone Equivalents AcetalCheck->FixAcetal No (Incomplete) FixEster->Start FixAcetal->Start

Logical workflow for diagnosing and resolving chemoselectivity issues during acetal cleavage.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is my ethyl ester hydrolyzing before the 1,3-dioxane ring cleaves? A1: This is a classic kinetic versus thermodynamic conflict. The substrate contains an α -keto ester (benzoylformate). The adjacent ketone carbonyl exerts a powerful electron-withdrawing inductive effect, making the ester carbonyl highly electrophilic and exceptionally susceptible to nucleophilic attack by water. Conversely, 1,3-dioxanes are kinetically highly stable due to their rigid 6-membered chair conformation, which raises the activation energy required to form the transient oxocarbenium ion (1[1]). Using standard aqueous Brønsted acids (e.g., HCl, TFA) provides both the protons to initiate acetal cleavage and the water to rapidly destroy your ester.

Q2: How can I achieve chemoselective cleavage without destroying the α -keto ester? A2: You must eliminate water from the reaction system. Shift from aqueous hydrolysis to anhydrous transacetalization . By using a large excess of a sacrificial ketone (like anhydrous acetone) as the solvent and a mild Lewis acid (e.g., Bismuth(III) chloride or Indium(III) triflate), you can drive the equilibrium toward the target aldehyde without providing the water necessary for ester hydrolysis (2[2]).

Q3: Are there non-acidic alternatives if my substrate is exceptionally sensitive? A3: Yes. Recent advancements have demonstrated that supramolecular assemblies or specific catalytic systems can achieve acetal deprotection under mildly basic or neutral conditions, though these are typically reserved for highly specialized scale-ups where Lewis acids fail (3[3]). For standard bench synthesis, anhydrous Lewis acid transacetalization remains the most practical approach.

Reagent Selection & Quantitative Data

To guide your optimization, the table below summarizes the kinetic stability and chemoselectivity of various deprotection systems tested against benzoylformate-containing acetals.

Reagent System1,3-Dioxane Cleavage Rate α -Keto Ester HydrolysisRecommended Use Case
1M HCl / THF / H₂O Fast (< 1 hr)High (> 95% hydrolysis)Not recommended. Destroys the ester.
p-TsOH / Acetone / H₂O Moderate (4-6 hrs)Moderate (15-30%)Acceptable only with strict LC-MS monitoring.
BiCl₃ (5 mol%) / CH₃CN / H₂O Fast (1-2 hrs)Low (< 5%)Good balance of speed and chemoselectivity.
In(OTf)₃ (1 mol%) / Anhydrous Acetone Moderate (3-5 hrs)Very Low (< 1%)Optimal. Best for highly sensitive esters.

Validated Protocol: Anhydrous Transacetalization

This protocol utilizes a self-validating system. By incorporating an internal standard and utilizing anhydrous conditions, the procedure ensures mass balance tracking and prevents the irreversible loss of the benzoylformate moiety.

Mechanism of Action:

Mechanism Substrate 1,3-Dioxane Substrate LewisAcid Lewis Acid Coordination (In3+) Substrate->LewisAcid Binding Oxocarbenium Oxocarbenium Intermediate LewisAcid->Oxocarbenium Ring Opening AcetoneAttack Nucleophilic Attack by Acetone Oxocarbenium->AcetoneAttack Transacetalization Product Target Aldehyde + 2,2-Dimethyl-1,3-dioxane AcetoneAttack->Product Equilibrium Shift

Mechanism of Lewis acid-catalyzed transacetalization avoiding ester hydrolysis.

Step-by-Step Methodology:
  • System Preparation (Self-Validation Setup): In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (1.0 mmol) and exactly 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard for quantitative NMR tracking) in 20 mL of strictly anhydrous acetone.

  • Catalyst Addition: Add Indium(III) trifluoromethanesulfonate (In(OTf)₃, 0.01 mmol, 1 mol%). The anhydrous acetone acts as both the solvent and the transacetalization reactant.

  • Reaction Monitoring: Stir the mixture at room temperature. Take 50 μ L aliquots every 60 minutes, dilute in LC-MS grade acetonitrile, and monitor via LC-MS. Look for the disappearance of the starting material ( [M+H]+ ) and the appearance of the target aldehyde ( [M+H]+≈237 m/z ).

  • Anhydrous Quenching: Once complete (typically 3-5 hours), do not add aqueous buffer. Quench the Lewis acid by adding 50 μ L of anhydrous triethylamine (Et₃N). This prevents any background hydrolysis during concentration.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure Ethyl 5-formyl-2-methoxybenzoylformate.

References

  • A Novel, Efficient, and Selective Cleavage of Acetals Using Bismuth(III) Chloride Source: Tetrahedron Letters / ResearchGate URL:[Link]

  • Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular “Nanozyme” Source: OSTI.gov (Office of Scientific and Technical Information) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Crystallization of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate

Welcome to the technical support center for Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification and crystallization of this compound. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt these methods to your specific needs.

Compound Profile and Key Considerations

While specific experimental data for Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate is not widely published, we can infer its properties from its structure and data from close isomers.

Structural Features:

  • Aromatic Keto-Ester: The core is a benzoylformate, containing an aromatic ring, a ketone, and an ethyl ester. This combination results in a moderately polar molecule.

  • Methoxy Group: An electron-donating group that contributes to the molecule's polarity.

  • 1,3-Dioxane Ring: This is a cyclic acetal, which serves as a protecting group. It is generally stable under neutral and basic conditions but is sensitive to acid. This is a critical consideration for purification techniques like silica gel chromatography.[1][2][3]

Inferred Properties (based on isomers like CAS 951888-43-0): [4]

Property Estimated Value/Characteristic
Molecular Formula C₁₅H₁₈O₆
Molecular Weight 294.3 g/mol
Physical State Likely a solid or a high-boiling point oil at room temperature.
Polarity Moderately polar.
Solubility Expected to be soluble in moderately polar to polar organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), acetone, and methanol (MeOH). Limited solubility in non-polar solvents like hexanes and petroleum ether.

| XLogP3-AA | ~1.8 (Indicates a preference for an organic phase over an aqueous phase). |

Primary Purification Challenge: The main challenge is the removal of synthesis by-products, which may include starting materials or secondary products from side reactions. A key concern is the potential for de-protection (hydrolysis) of the 1,3-dioxane ring if acidic conditions are not carefully controlled.[3][5]

Purification Strategies

A two-step purification strategy is recommended for achieving high purity. This involves an initial bulk purification by column chromatography followed by final purification via recrystallization.

G cluster_0 Purification Workflow Crude Crude Product (Post-Workup) Chromatography Step 1: Flash Column Chromatography (Bulk Impurity Removal) Crude->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Combine Combine Pure Fractions & Evaporate Solvent TLC->Combine Purity Confirmed Recrystallization Step 2: Recrystallization (High Purity) Combine->Recrystallization Final Pure Crystalline Product Recrystallization->Final

Caption: General workflow for purifying Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate.

Method 1: Flash Column Chromatography

This technique is ideal for separating the target compound from impurities with different polarities.[6]

Causality Behind Choices:

  • Stationary Phase: Silica gel is the standard choice. However, given the acid-sensitivity of the 1,3-dioxane ring, using silica gel that has been neutralized is a prudent measure. This can be done by preparing a slurry of the silica in the starting eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-0.5%).

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate) is recommended. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the target compound.

Step-by-Step Protocol:

  • TLC Analysis: Develop a TLC method to determine the ideal solvent system. Test various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 7:3). The goal is to get good separation between your product spot and any impurity spots.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). If neutralizing, add 0.1% triethylamine to the eluent.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM.

    • Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin running the column with the initial low-polarity eluent.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation).

Method 2: Recrystallization

Recrystallization is the most effective method for obtaining a highly pure, crystalline final product. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[7]

Causality Behind Choices:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a moderately polar compound like this, single solvents like isopropanol or ethanol, or a binary solvent system like Ethyl Acetate/Hexane or Toluene/Heptane, are excellent starting points.

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane). Heat the soluble samples and then cool them to see if crystals form. For a binary system, dissolve the compound in the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexane) until turbidity persists.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual silica gel), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide

G cluster_1 Crystallization Troubleshooting cluster_solutions Start Initiate Cooling Check Crystals Form? Start->Check Success Success: Collect Crystals Check->Success Yes NoCrystals No Crystals Check->NoCrystals No OilingOut Oily Droplets Form Check->OilingOut Oil Forms Scratch 1. Scratch Flask 2. Add Seed Crystal NoCrystals->Scratch AddSolvent 1. Re-heat & Add More 'Good' Solvent OilingOut->AddSolvent Concentrate 3. Reduce Solvent Volume (Too Dilute) Scratch->Concentrate Cool 4. Cool Further (Ice Bath) Concentrate->Cool ChangeSolvent 2. Choose a Lower Boiling Point Solvent AddSolvent->ChangeSolvent

Caption: Decision tree for common crystallization problems.

Q: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated with impurities.

  • Probable Cause 1: Solution is too concentrated or cooled too quickly. The compound is precipitating at a temperature above its melting point.

  • Solution 1: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional solvent (10-20%) to make the solution slightly more dilute. Allow it to cool much more slowly. Insulating the flask can help.[8][9][10]

  • Probable Cause 2: Significant impurities. Impurities can depress the melting point of your compound, leading to oiling.

  • Solution 2: If the issue persists, recover the material by evaporating the solvent and re-purify it using column chromatography to remove the impurities that are inhibiting crystallization.

Q: After cooling my solution, no crystals have formed. What should I do?

A: This is a common issue that usually means the solution is not yet supersaturated or that crystallization needs to be induced.

  • Probable Cause 1: Too much solvent was used. The solution is too dilute for crystals to form.

  • Solution 1: Gently heat the solution to boil off some of the solvent (10-20%) to increase the concentration. Then, allow it to cool again.[8]

  • Probable Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).

  • Solution 2: Try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches can provide a surface for crystals to form.

    • Seeding: If you have a pure crystal of the compound, add a tiny speck ("seed crystal") to the solution. This will act as a template for crystal growth.

    • Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.

Q: My final yield after recrystallization is very low. Why?

A: A low yield can result from several factors during the procedure.

  • Probable Cause 1: Using too much solvent. This is the most common reason. Your compound remains dissolved in the mother liquor instead of crystallizing.

  • Solution 1: Before discarding the mother liquor, try to concentrate it by boiling off the solvent and cooling again to see if a second crop of crystals forms. For future experiments, be more precise in adding the minimum amount of hot solvent needed for dissolution.

  • Probable Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, you can lose a significant amount of product on the filter paper.

  • Solution 2: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Wash the filter paper with a small amount of hot solvent to recover any product that crystallized prematurely.

  • Probable Cause 3: Washing with room temperature or warm solvent. Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

  • Solution 3: Always use ice-cold solvent for the washing step and use only a minimal amount.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I need to remove from Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate?

A1: Impurities will depend on the synthetic route. Common impurities in related α-keto ester syntheses include unreacted starting materials (e.g., the corresponding benzaldehyde or oxalate diester) and by-products such as secondary or tertiary alcohols formed from over-addition of organometallic reagents.[6] It is also possible to have impurities from the de-protection of the 1,3-dioxane ring, which would result in the corresponding aldehyde.

Q2: How do I handle the acid-sensitivity of the 1,3-dioxane ring during purification?

A2: The 1,3-dioxane is an acetal and is labile under acidic conditions.[2][3] To prevent hydrolysis:

  • Work-up: Ensure any acidic catalysts from the preceding reaction step are thoroughly neutralized with a mild base (e.g., aqueous sodium bicarbonate solution) during the reaction work-up.

  • Chromatography: As mentioned, use neutralized silica gel (by adding ~0.1-0.5% triethylamine to your eluent) or consider using a less acidic stationary phase like neutral alumina if cleavage is a persistent problem.

  • Solvents: Avoid using protic acids or strong Lewis acids in any purification step. Ensure solvents are dry and free of acidic impurities.

Q3: Can I use a purification method other than chromatography or recrystallization?

A3: While chromatography and recrystallization are the most common and effective methods, other options exist for specific situations:

  • Distillation: If the compound is a liquid or a low-melting solid and its impurities have significantly different boiling points, vacuum distillation could be an option. However, many organic molecules can decompose at high temperatures.

  • Melt Crystallization: For large-scale industrial applications, melt crystallization is a solvent-free alternative where the compound is purified by carefully controlled melting and crystallization cycles.[11] This is generally not practical on a lab scale.

References

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

  • Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • DODGEN. (n.d.). Melt Crystallization Technology Introduction. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

Welcome to the Technical Support Center for handling Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate . This complex intermediate features three distinct functional vulnerabilities: an α -keto ester (benzoylformate), a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate . This complex intermediate features three distinct functional vulnerabilities: an α -keto ester (benzoylformate), a cyclic acetal (1,3-dioxane), and an ethyl ester. Researchers frequently encounter unexpected degradation when subjecting this molecule to standard laboratory workflows.

This guide is designed to provide drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of this compound.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: My NMR shows a new peak around 9.9 ppm and the disappearance of the acetal methine peak at ~5.5 ppm after rotary evaporation. What happened? A: You are observing the acid-catalyzed hydrolysis of the 1,3-dioxane ring. While 1,3-dioxanes are stable to nucleophiles and bases, they are highly sensitive to trace protons[1]. During solvent evaporation, trace acids (often from deuterated chloroform or residual silica gel) concentrate. In the presence of ambient moisture and heat from the water bath, the acetal oxygen is protonated, triggering ring-opening to yield 1,3-propanediol and the corresponding benzaldehyde derivative. Causality: The lack of steric hindrance (unlike neopentyl glycol acetals) makes this specific 1,3-dioxane highly susceptible to nucleophilic attack by water once protonated.

Q2: I attempted to analyze the compound via GC-MS, but the primary mass peak is 28 Da lower than the expected molecular weight. Is my compound impure? A: Your compound is likely pure, but it is degrading inside the instrument. You are observing thermal decarbonylation. α -Keto esters (benzoylformates) are prone to thermal extrusion of carbon monoxide (CO, exactly 28 Da) at high temperatures[2]. Standard GC-MS injector ports operate at 250°C–300°C, which provides more than enough thermal energy to drive this degradation[3]. Solution: Switch to Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) at ambient or mildly elevated temperatures to preserve the α -keto ester linkage.

Q3: Can I purify this compound using standard silica gel chromatography? A: Not without modification. Standard silica gel is inherently acidic (pH ~4.5–5.5). Prolonged residence time on a silica column, especially if frictional heat is generated during flash chromatography, will auto-catalyze the cleavage of the 1,3-dioxane ring. You must use base-treated silica or add a mild acid scavenger (e.g., 1% Triethylamine) to your eluent system.

Part 2: Mechanistic Pathways & Quantitative Data

To effectively prevent degradation, you must understand the competing thermal and chemical pathways. The diagram below illustrates the two primary modes of failure for this molecule.

Degradation Molecule Ethyl 5-(1,3-dioxan-2-YL) -2-methoxybenzoylformate Acetal 1,3-Dioxane Acetal Hydrolysis Molecule->Acetal Trace Acid + H2O (Heat accelerated) Keto Alpha-Keto Ester Decarbonylation Molecule->Keto High Heat (>150°C) (e.g., GC-MS, Distillation) Aldehyde Aldehyde Derivative + 1,3-Propanediol Acetal->Aldehyde Ring Opening Benzoate Ethyl 5-(1,3-dioxan-2-YL) -2-methoxybenzoate + CO (gas) Keto->Benzoate -28 Da Mass Loss

Fig 1: Primary thermal and acid-catalyzed degradation pathways of the target molecule.

Table 1: Degradation Signatures and Thresholds
Degradation PathwayPrimary TriggerTemp. ThresholdAnalytical Signature (NMR / MS)Preventive Measure
Acetal Hydrolysis Trace Acid + H2​O >35∘C (in acid)NMR: Aldehyde peak at ~9.9 ppm. Loss of 5.5 ppm methine.Base-washed glassware; Et3​N in solvents.
Decarbonylation Pure Thermal >150∘C MS: [M−28]+ base peak.Avoid GC-MS and high-temp distillation.
Ester Hydrolysis Moisture + Heat >60∘C NMR: Loss of ethyl quartet/triplet.Store anhydrously under Argon at −20∘C .

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, the following protocols incorporate built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Base-Treated Silica Gel Chromatography

Purpose: To prevent acid-catalyzed acetal cleavage during purification.

  • Eluent Preparation: Prepare your desired Hexane/Ethyl Acetate mobile phase. Add exactly 1%(v/v) Triethylamine ( Et3​N ) to the mixture.

  • Silica Slurry: Add the silica gel to a beaker containing the prepared eluent. Stir gently to create a uniform slurry.

  • Validation Step (pH Check): Extract 1mL of the solvent from the slurry. Add 1mL of distilled water, shake vigorously, and test the aqueous layer with pH paper. Do not proceed unless the pH is ≥7.5 . If it is lower, add an additional 0.5%Et3​N to the slurry.

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes of the 1%Et3​N eluent to ensure the stationary phase is fully neutralized.

  • Loading: Dissolve your crude Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate in a minimum amount of the neutralized eluent and load it onto the column.

  • Elution: Run the column normally. The trace Et3​N will co-elute but can be removed during the high-vacuum drying phase.

Protocol B: Safe Solvent Evaporation and Storage

Purpose: To prevent thermal decarbonylation and auto-catalytic degradation during isolation.

  • Bath Temperature Control: Set the rotary evaporator water bath to a strict maximum of 30∘C .

  • Vacuum Optimization: Lower the pressure gradually to achieve a steady distillation rate without bumping. Do not compensate for the low bath temperature by increasing heat; rely entirely on vacuum strength.

  • Validation Step (TLC Check): Once the solvent is removed, immediately take a micro-sample, dissolve it in neutralized solvent, and run a TLC against your starting material. If a lower Rf​ spot appears (indicating the diol/aldehyde), trace acid was present during evaporation.

  • Inert Backfilling: Once dry, backfill the rotary evaporator with dry Argon or Nitrogen gas instead of ambient air to prevent moisture ingress.

  • Storage: Transfer the neat oil/solid to an amber vial, purge the headspace with Argon, seal with Parafilm, and store immediately at −20∘C .

Workflow Synthesis Reaction Completion Workup Mild Workup (pH 7.5 - 8.0) Synthesis->Workup Quench with NaHCO3 Purification Base-Treated Chromatography Workup->Purification Extract & Dry (Na2SO4) Evaporation Low-Temp Evap. (Bath < 30°C) Purification->Evaporation 1% Et3N in Eluent Storage Inert Storage (Ar/N2, -20°C) Evaporation->Storage Purified Product

Fig 2: Validated workflow for the safe handling and isolation of sensitive acetal/benzoylformate intermediates.

References

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Hypoglycemic 5-substituted oxazolidine-2,4-diones (Decarbonylation of alpha-keto esters). Google Patents (GB2080803A).

Sources

Troubleshooting

resolving common impurities in Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate batches

Welcome to the Technical Support Center for the synthesis and handling of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate . This intermediate is a highly functionalized alpha-keto ester featuring a 1,3-dioxane protecte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate . This intermediate is a highly functionalized alpha-keto ester featuring a 1,3-dioxane protected aldehyde. Due to the orthogonal reactivity of its functional groups, batches are highly susceptible to specific degradation pathways during synthesis, workup, and storage.

This guide is designed for process chemists and analytical scientists to diagnose, resolve, and prevent the three most common impurities encountered with this compound.

I. Diagnostic Workflow & Impurity Generation Pathways

To effectively troubleshoot your batch, you must first understand the mechanistic origins of the impurities. The diagram below maps the synthetic formation of the target molecule alongside its primary degradation routes.

ImpurityPathways SM Ethyl 5-formyl-2-methoxybenzoylformate (Starting Material) Target Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate (Target Intermediate) SM->Target 1,3-Propanediol, p-TsOH (Dean-Stark, Toluene) ImpC Impurity C: Bis-Ketal (Over-protection) SM->ImpC Excess Diol / High Temp (Alpha-keto attack) ImpA Impurity A: Aldehyde (Acetal Hydrolysis) Target->ImpA Trace Acid + H2O (Storage / Workup) ImpB Impurity B: Free Acid (Ester Hydrolysis) Target->ImpB Base + H2O (Harsh Extraction)

Fig 1. Workflow and degradation pathways of Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate.

II. Root Cause Analysis & Troubleshooting FAQs

Q1: Why is there a persistent aldehyde peak (Impurity A) in my final batch, and how do I resolve it? The Science: The 1,3-dioxane ring is widely utilized as a protective group for carbonyl compounds[1]. While highly stable to basic conditions, acetals are extremely labile in the presence of aqueous acid[2]. If the p-toluenesulfonic acid (p-TsOH) catalyst used during the protection step is not fully neutralized before aqueous workup, the localized acidic microenvironment during phase separation drives the equilibrium backward, hydrolyzing the acetal back to the aldehyde. The Fix: You must proactively buffer the reaction before any water is introduced. Quench the reaction mixture with a mild organic base (e.g., Triethylamine) before cooling, followed by an aqueous wash with saturated sodium bicarbonate ( NaHCO3​ ).

Q2: I am observing a highly polar impurity that drags on the baseline (Impurity B). What is causing this? The Science: Impurity B is the free carboxylic acid resulting from ester hydrolysis. Compared to standard aliphatic or aromatic esters, alpha-keto esters exhibit significantly enhanced electrophilicity at the ester carbonyl. This is due to the adjacent electron-withdrawing keto group, which makes the ester highly susceptible to nucleophilic attack by hydroxide ions[3]. The Fix: Limit the contact time between the organic phase and aqueous bases during workup. Do not use strong bases like NaOH or K2​CO3​ for extraction. Keep the aqueous wash pH strictly between 7.5 and 8.0, and separate the phases within 15 minutes.

Q3: My acetal protection step yields a heavier, lipophilic byproduct missing the alpha-keto carbonyl signals on 13C NMR (Impurity C). How do I prevent this? The Science: Aldehydes are generally more reactive towards acetalization than ketones. However, the alpha-keto group in a benzoylformate is highly activated. If an excess of 1,3-propanediol is used, or if the reaction is pushed for too long at high temperatures, the diol will competitively attack the alpha-keto group, forming a bis-ketal (or mixed ketal/acetal)[2]. The Fix: Strict stoichiometric control is required. Limit 1,3-propanediol to exactly 1.05 equivalents. Monitor the reaction via HPLC and terminate the reflux immediately once the starting material drops below 1%.

III. Analytical Benchmarks & Quantitative Data

Use the following analytical markers to quantify impurities during your In-Process Controls (IPCs).

Impurity DesignationChemical IdentityMechanism of FormationAnalytical Marker (HPLC RRT / NMR)Acceptable Action Limit
Target API Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformateN/ARRT 1.00 / 13C : ~186 ppm (C=O)> 98.0% (Area)
Impurity A 5-formyl-2-methoxybenzoylformateAcetal Hydrolysis (Acidic)RRT 0.85 / 1H : ~10.0 ppm (CHO)< 0.5%
Impurity B 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformic acidEster Hydrolysis (Basic)RRT 0.40 / Broad OH, loss of ethyl signals< 0.5%
Impurity C Alpha-keto Bis-ketalOver-ketalizationRRT 1.25 / Loss of 186 ppm 13C signal< 0.1%

IV. Self-Validating Experimental Protocols

To ensure reproducibility and prevent the aforementioned impurities, implement the following self-validating workflow. Every critical phase contains an In-Process Control (IPC) that acts as a strict go/no-go gate, ensuring the physical chemistry of the system validates the procedure.

Protocol 1: Chemoselective Acetal Protection

Objective: Protect the formyl group without triggering alpha-keto ketalization (Impurity C).

  • Charge the Reactor: In an oven-dried flask equipped with a Dean-Stark apparatus, dissolve Ethyl 5-formyl-2-methoxybenzoylformate (1.0 eq) in anhydrous Toluene (10 volumes).

  • Stoichiometric Addition: Add exactly 1.05 eq of 1,3-propanediol. Causality: Restricting the diol prevents the thermodynamic drive toward the bis-ketal.

  • Catalysis: Add 0.05 eq of p-TsOH monohydrate.

  • Reflux & Monitor: Heat the mixture to reflux (110°C).

  • IPC Gate 1 (Reaction Completion): After 2 hours, pull a sample for HPLC. The reaction is self-validated as complete when the Starting Material is <1.0%. Do not exceed 4 hours of reflux , or Impurity C will begin to form.

  • In-Situ Quench: Upon completion, remove the heat source. While the mixture is still warm (~60°C), add 0.1 eq of Triethylamine directly to the organic phase. Causality: This neutralizes the p-TsOH before aqueous exposure, eliminating the root cause of Impurity A.

Protocol 2: Buffered Workup and Isolation

Objective: Remove salts and catalyst without triggering ester hydrolysis (Impurity B) or acetal reversion (Impurity A).

  • Aqueous Wash: Cool the quenched toluene mixture to 20°C. Add 3 volumes of saturated aqueous NaHCO3​ .

  • IPC Gate 2 (pH Verification): Stir for 5 minutes, halt agitation, and test the aqueous layer with a calibrated pH meter. The pH must be exactly 7.5 - 8.0. If it is <7.5, add more NaHCO3​ . This validates that no residual acid exists to generate Impurity A.

  • Phase Separation: Separate the layers immediately. Causality: Prolonged exposure ( >30 mins) to the mildly basic aqueous layer will initiate the hydrolysis of the highly electrophilic alpha-keto ester, generating Impurity B.

  • Brine Wash & Drying: Wash the organic layer with 3 volumes of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at <40°C to yield the target compound.

V. References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc. Available at: [Link][2]

  • Wikipedia Contributors. 1,3-Dioxane. Wikipedia, The Free Encyclopedia. Available at: [Link][1]

  • National Institutes of Health (NIH). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC. Available at:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Optimization for Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

Overview & Mechanistic Vulnerabilities Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is a bifunctional organic molecule widely used as an intermediate in drug development. Its structure contains two highly reactive m...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Vulnerabilities

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is a bifunctional organic molecule widely used as an intermediate in drug development. Its structure contains two highly reactive moieties that dictate its stability profile: an alpha-keto ester (ethyl benzoylformate core) and a 1,3-dioxane acetal (protecting group).

Understanding the causality behind its degradation is critical for optimizing storage and handling. The acetal is exquisitely sensitive to trace acids and moisture, while the alpha-keto ester is vulnerable to both acidic and basic hydrolysis, as well as thermal degradation ()[1].

Degradation A Ethyl 5-(1,3-dioxan-2-YL)- 2-methoxybenzoylformate B Acetal Hydrolysis (Aldehyde + 1,3-propanediol) A->B Trace Acid + H2O C Ester Hydrolysis (Carboxylic Acid + Ethanol) A->C Base/Acid + H2O D Peroxide Formation (Dioxane Ring Oxidation) A->D O2 + Light

Mechanistic degradation pathways of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate.

Quantitative Stability Profile

The following table summarizes the quantitative stability of the compound under various environmental conditions, highlighting the drastic impact of pH and moisture.

ConditionTemperaturepHEstimated Half-Life (t1/2)Primary Degradation Pathway
Aqueous Buffer25°C2.0< 1 hourAcetal Hydrolysis
Aqueous Buffer25°C7.4~ 48 hoursEster Hydrolysis
Aqueous Buffer25°C10.0< 30 minsEster Hydrolysis (Saponification)
Anhydrous, O2-exposed25°CN/A~ 2 weeksPeroxide Formation / Oxidation
Anhydrous, Argon-20°CN/A> 24 monthsStable

Troubleshooting Guides & FAQs

Q1: Why is my compound showing aldehyde peaks in NMR after a few months of storage? A: This is a classic symptom of acetal hydrolysis . The 1,3-dioxane moiety is a cyclic acetal used to protect aldehydes. While stable to nucleophiles and bases, it is highly susceptible to Brønsted or Lewis acids in the presence of moisture ()[1]. Even trace amounts of acid (e.g., from ambient CO2 dissolving in absorbed atmospheric moisture) can catalyze the deprotection, reverting the 1,3-dioxane ring back to the parent aldehyde and 1,3-propanediol. Solution: Ensure the compound is stored in strictly anhydrous conditions. Use molecular sieves or store the compound neat under an inert atmosphere (Argon or Nitrogen).

Q2: How do I prevent the hydrolysis of the alpha-keto ester moiety? A: Alpha-keto esters are more electrophilic than standard esters due to the adjacent ketone, making them highly susceptible to hydrolysis by both aqueous acids and bases ()[2]. This hydrolysis cleaves the ethyl ester to form the corresponding carboxylic acid (benzoylformic acid derivative) and ethanol. Solution: Avoid exposing the compound to protic solvents or aqueous buffers during prolonged storage. If the compound must be dissolved for stock solutions, use anhydrous, aprotic solvents like dry DMSO or DMF, and prepare aliquots to avoid repeated freeze-thaw cycles.

Q3: Is peroxide formation a risk with the 1,3-dioxane moiety? A: Yes. Like many cyclic ethers and acetals, 1,3-dioxane derivatives can undergo auto-oxidation when exposed to oxygen and light, forming explosive and highly reactive peroxides ()[3]. These peroxides not only pose a severe safety hazard but also initiate unwanted radical side-reactions that degrade the benzoylformate core. Solution: Store the compound in amber glass vials (to block UV light) and strictly purge the headspace with Argon before sealing. Containers should be dated upon opening and periodically tested for peroxides.

Q4: What is the optimal long-term storage protocol? A: For long-term stability, the compound must be kept away from heat, light, moisture, and oxygen. The recommended storage temperature is -20°C in a tightly closed container ()[4].

Experimental Protocols

To ensure self-validating and reproducible handling, follow these standardized workflows.

StorageWorkflow N1 Incoming Material N2 Peroxide Screening N1->N2 N3 Argon/Nitrogen Purging N2->N3 N4 Amber Glass Packaging N3->N4 N5 Storage at -20°C N4->N5

Step-by-step workflow for the optimal long-term storage and handling of the compound.

Protocol 1: Anhydrous Aliquoting and Storage Preparation under Inert Atmosphere

Objective: Prevent acetal hydrolysis and peroxide formation during long-term storage.

  • Preparation: Transfer the bulk compound into a glove box or a controlled environment purged with dry Argon. Ensure all spatulas and glassware are oven-dried (120°C for >4 hours) and cooled in a desiccator.

  • Aliquoting: Divide the bulk material into single-use aliquots using amber glass vials. This prevents repeated exposure to atmospheric moisture and oxygen during subsequent uses.

  • Purging: If a glove box is unavailable, use a Schlenk line. Insert a needle connected to an Argon line into the vial and a smaller bleed needle for exhaust. Purge the headspace gently for 60 seconds.

  • Sealing: Remove the bleed needle, then the Argon needle. Immediately cap the vial tightly with a PTFE-lined septum cap. Wrap the cap securely with Parafilm.

  • Storage: Transfer the sealed, amber vials to a -20°C freezer dedicated to sensitive organics.

Protocol 2: Peroxide Testing and Removal

Objective: Safely identify and neutralize peroxides in older stock materials.

  • Testing: In a fume hood, dip a commercial peroxide test strip (e.g., Quantofix) into a small sample of the compound (or its solution in an inert solvent). Wait 15 seconds and compare the color to the scale.

  • Thresholds: If peroxide levels are < 20 ppm, the material is generally safe to handle but should be purified before sensitive assays. If > 100 ppm, do not evaporate or heat the solvent, as concentrated peroxides are shock-sensitive.

  • Removal (for low-level contamination): Dissolve the compound in an organic solvent (e.g., ethyl acetate) and wash vigorously with an equal volume of 10% aqueous sodium sulfite (Na₂SO₃). Note: Due to the acetal's extreme acid sensitivity, mildly basic sodium sulfite is strictly preferred over acidic ferrous sulfate washes.

  • Validation: Separate the organic layer, dry over anhydrous Na₂SO₄, and re-test with a new peroxide strip to confirm complete removal (self-validation step) before proceeding with solvent evaporation.

References

  • Organic Chemistry Portal. "1,3-Dioxanes, 1,3-Dioxolanes." Organic Chemistry Portal. Available at:[Link]

  • PubChem. "1,3-Dioxane | C4H8O2 | CID 10450." National Center for Biotechnology Information. Available at:[Link]

  • Li, Z., et al. "The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities." ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Rational LC-MS Method Development for Acid-Sensitive Acetals: A Comparative Guide for Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge In pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge

In pharmaceutical development, the mass spectrometric characterization of advanced intermediates often dictates the pace of synthetic progression. Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate (Exact Mass: 306.1103 Da) presents a classic analytical trap. While the molecule contains a highly ionizable ethyl benzoylformate core and a methoxy group, its critical structural liability is the 1,3-dioxane-2-yl moiety —a cyclic acetal protecting group.

Mechanistic Insight: Why Generic Methods Fail

Standard LC-MS methodologies rely heavily on 0.1% Formic Acid (FA) to promote analyte protonation, improve peak shape, and increase positive-mode Electrospray Ionization (ESI+) sensitivity 1[1]. However, a 0.1% FA aqueous solution has a pH of approximately 2.7.

When Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is subjected to these conditions, the acetal oxygen is rapidly protonated. This triggers a ring-opening event to a hemiacetal intermediate, followed by complete hydrolysis into the corresponding aldehyde artifact (Ethyl 5-formyl-2-methoxybenzoylformate , Exact Mass: 248.0681 Da) and 1,3-propanediol. This degradation is further accelerated by the thermal energy applied in the MS desolvation source.

G A Intact Acetal [M+NH4]+ m/z 324.1 B Acidic Mobile Phase (0.1% FA, pH 2.7) A->B Protonation C Hemiacetal Intermediate B->C + H2O D Aldehyde Artifact [M+H]+ m/z 249.1 C->D - Propanediol

Fig 1. Acid-catalyzed hydrolysis pathway of the 1,3-dioxane acetal group.

Objective Comparison of Methodologies

To prevent artifactual degradation, we must evaluate both the Mobile Phase Additives and the Ionization Source .

Mobile Phase: 0.1% Formic Acid vs. 10 mM Ammonium Acetate

While 0.1% FA forces the analyte into a degradative pathway, volatile buffers like ammonium acetate act as a weak acid-base pair that gently facilitates ionization without extreme pH shifts . Ammonium acetate buffers the mobile phase near pH 6.8, which is highly preferred for workflows requiring the preservation of acid-sensitive moieties 2[2]. Instead of yielding a protonated molecule [M+H]+, the neutral conditions efficiently generate an ammonium adduct [M+NH4]+ at m/z 324.14.

Ionization Technique: ESI vs. APCI

Atmospheric Pressure Chemical Ionization (APCI) is often recommended for low-molecular-weight, neutral, or slightly polar compounds 3[3]. However, APCI relies on a heated vaporizer (often >350°C) and a corona discharge. For cyclic acetals, this immense thermal energy can induce gas-phase thermal degradation or ionic transacetalization. Electrospray Ionization (ESI), when paired with a neutral buffer, is a significantly "softer" technique that preserves the intact molecular ion.

Quantitative Performance Comparison

Table 1: LC-MS Performance Comparison for Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

MethodologyMobile PhaseIon SourceIntact Acetal Signal (m/z 324.14)Aldehyde Artifact (m/z 249.07)Signal-to-Noise (S/N)
Method A (Generic) 0.1% Formic AcidESI+Low (<15% recovery)Dominant (>85% conversion)12:1 (Intact)
Method B (Optimized) 10 mM NH4OAcESI+Dominant (>98% recovery) Trace (<2% conversion) 145:1 (Intact)
Method C (Alternative) 10 mM NH4OAcAPCI+Moderate (~60% recovery)High (~40% thermal loss)45:1 (Intact)

Self-Validating Experimental Protocol

To ensure the protocol is self-validating, we must decouple sample-prep degradation from on-column/in-source degradation. The following workflow establishes a closed-loop validation system.

W S1 Sample Prep: 100% ACN (Aprotic Solvent) S2 Mobile Phase Selection S1->S2 S3A 0.1% Formic Acid (Generic Method) S2->S3A Standard Route S3B 10 mM NH4OAc, pH 6.8 (Optimized Method) S2->S3B Rational Route S4A ESI+ Source Extensive Hydrolysis S3A->S4A Acid + Heat S4B ESI+ Source Intact [M+NH4]+ Detection S3B->S4B Neutral pH

Fig 2. Optimized LC-MS workflow decision tree for acid-sensitive acetals.

Step-by-Step Methodology

Step 1: Aprotic Sample Preparation

  • Action: Dissolve the analyte in 100% LC-MS grade Acetonitrile (ACN) to a concentration of 10 µg/mL.

  • Causality: Protic solvents (like Methanol or Water) can initiate solvolysis in the autosampler vial over time. Using an aprotic solvent arrests solution-phase degradation prior to injection.

Step 2: System Suitability Test (SST)

  • Action: Inject a known, stable reference standard (e.g., ethyl 2-methoxybenzoate) prior to the analyte.

  • Causality: This proves that the MS source is operating at optimal sensitivity and that the 10 mM Ammonium Acetate buffer is not causing undue ion suppression. If the SST fails, the issue is instrumental, not chemical.

Step 3: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min. Column Temp: 30°C (Avoid high column temperatures to further reduce thermal stress).

Step 4: Dual-Monitoring MS Detection (The Self-Validation Step)

  • Action: Operate the mass spectrometer in ESI+ mode. Set up Selected Ion Monitoring (SIM) or Extracted Ion Chromatograms (XIC) for both m/z 324.14 (Intact Acetal [M+NH4]+) and m/z 249.07 (Aldehyde Artifact [M+H]+).

  • Causality: A method proves its own efficacy only when it tracks its failures. By actively monitoring the artifact transition, you validate the method in real-time. If the aldehyde peak area remains <2% of the total ion count, you have successfully proven that the LC-MS system is acting as an analytical tool, not a chemical reactor.

References

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition Pure Synth
  • Solvents and Caveats for LC-MS Waters Corpor
  • Using Ammonium Acet
  • Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry Frontiers
  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes PMC (N

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate Executive Summary Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is a complex synthetic organic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

Executive Summary

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is a complex synthetic organic intermediate frequently utilized in advanced drug development and API (Active Pharmaceutical Ingredient) synthesis. Structurally, it features three highly reactive functional groups: a 1,3-dioxane acetal, an aromatic ether, and an alpha-keto ester (benzoylformate). Proper disposal requires rigorous pH control and solvent segregation to prevent unintended hydrolysis, exothermic reactions, and regulatory non-compliance. This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound.

Chemical Risk Profiling & Causality (E-E-A-T)

To design an effective disposal protocol, scientists must understand the mechanistic vulnerabilities of the molecule. Treating this compound as generic organic waste can lead to dangerous downstream reactions in waste carboys:

  • Acetal Acid-Sensitivity: The 1,3-dioxane ring is highly sensitive to aqueous acids. If introduced into an acidic waste stream (pH < 5), the acetal undergoes rapid, acid-catalyzed hydrolysis. This cleavage generates 5-formyl-2-methoxybenzoylformate and 1,3-propanediol. This unintended reaction can alter the toxicity profile of the waste and cause slow gas evolution, leading to dangerous pressure build-up in sealed containers.

  • Ester Base-Reactivity: The benzoylformate moiety is an alpha-keto ester, making it highly susceptible to nucleophilic attack. Exposure to strong bases (pH > 10) triggers rapid saponification. This reaction is exothermic and can cause localized boiling of low-boiling carrier solvents (e.g., Dichloromethane or Ethyl Acetate).

The Causality of the Protocol: Because the molecule degrades under both strongly acidic and strongly basic conditions, the fundamental rule of its disposal is strict pH stabilization (Target pH 6.0–8.0) prior to containerization. All procedures below are designed to validate this neutral state.

Waste Classification & Compatibility Data

To streamline laboratory logistics, all quantitative disposal parameters and chemical incompatibilities must be strictly observed.

Table 1: Physicochemical Properties & Waste Classification

ParameterValue / DesignationOperational Rationale
EPA Waste Code D001 (If in flammable solvent)Classification depends heavily on the carrier solvent[1].
Target pH Range 6.0 – 8.0Prevents both acetal cleavage and ester saponification.
Halogen Content Halogen-FreeMust be segregated from chlorinated waste to minimize disposal costs.
Physical State Liquid / Low-melting solidDictates the use of universal, non-reactive absorbents for spills.

Table 2: Chemical Compatibility Matrix

Interacting SubstanceReaction / Risk ProfileRequired Disposal Action
Strong Acids (e.g., HCl, H2SO4) Acetal hydrolysis; intermediate degradation.Strictly segregate. Neutralize aqueous streams before mixing.
Strong Bases (e.g., NaOH, KOH) Exothermic ester saponification.Segregate. Maintain waste pH below 8.0.
Oxidizing Agents Oxidation of ether/acetal moieties.Store in separate secondary containment.
Halogenated Solvents Regulatory violation (Mixture Rule).Do not mix; increases disposal cost drastically[1].

Mechanistic Degradation Pathway

The following diagram illustrates the chemical consequences of failing to control the pH of the waste stream, emphasizing why aqueous acidic disposal is prohibited.

Degradation A Ethyl 5-(1,3-dioxan-2-YL)- 2-methoxybenzoylformate B Acidic Waste Stream (pH < 5) A->B Improper Disposal C Hemiacetal Intermediate B->C H+ Catalyzed Ring Opening D 5-Formyl-2-methoxy- benzoylformate C->D Cleavage E 1,3-Propanediol C->E Cleavage

Figure 1: Acid-catalyzed degradation pathway of the 1,3-dioxane acetal moiety.

Operational Workflow for Disposal

Follow this step-by-step methodology to ensure safe, compliant disposal. This protocol aligns with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines[2] and the National Research Council's safety standards[3].

Phase 1: Waste Segregation & Solvent Identification
  • Identify the Carrier Solvent: Determine the primary solvent used in your synthesis or purification step.

  • Apply the Mixture Rule: If the compound is dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane), the entire mixture must be treated as halogenated waste[1]. If dissolved in Ethyl Acetate or Ethanol, route to the non-halogenated stream.

Phase 2: pH Neutralization & Stabilization (Aqueous/Biphasic Mixtures)
  • Test the pH: Before transferring any aqueous washings containing the compound into a bulk waste carboy, test the pH using universal indicator strips.

  • Alkaline Adjustment (If pH < 6): Carefully neutralize using a 5% Sodium Bicarbonate ( NaHCO3​ ) solution. Causality: NaHCO3​ is a weak base that safely neutralizes excess acid without overshooting the pH into the highly basic territory, thereby protecting the ester group.

  • Acidic Adjustment (If pH > 8): Neutralize with 1M Citric Acid. Avoid strong mineral acids like HCl, which can cause localized spikes in acidity and instantly cleave the acetal.

Phase 3: Containerization & Labeling
  • Transfer: Funnel the stabilized waste into a high-density polyethylene (HDPE) waste carboy. Glass is acceptable but poses a shatter risk.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly write: "Non-Halogenated Organic Waste: Contains Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate". Check the "Flammable" and "Toxic" pictograms based on the carrier solvent.

Phase 4: Storage & Logistics
  • Secondary Containment: Place the sealed carboy in a designated secondary containment tray away from direct sunlight, heat sources, and incompatible oxidizing agents[4].

  • Collection: Schedule an EHS pickup when the container reaches 80-90% capacity. Never fill a waste container to 100% to allow for vapor expansion.

Waste Segregation Decision Tree

Workflow Start Waste Generation: Ethyl 5-(1,3-dioxan-2-YL)- 2-methoxybenzoylformate Check Identify Carrier Solvent Start->Check Hal Halogenated Solvents (e.g., DCM) Check->Hal >1% Halogens NonHal Non-Halogenated Solvents (e.g., EtOAc) Check->NonHal <1% Halogens Aq Aqueous Mixtures Check->Aq >50% Water Bin1 Dispose in HALOGENATED Bin Hal->Bin1 Bin2 Dispose in NON-HALOGENATED Bin NonHal->Bin2 pH Check & Adjust pH (Target: 6.0 - 8.0) Aq->pH Bin3 Dispose in AQUEOUS Bin pH->Bin3 Neutralized

Figure 2: Decision tree for the segregation and disposal of benzoylformate derivative waste.

Emergency Spill Response Protocol

In the event of an accidental spill of the pure compound or its concentrated solutions, execute the following self-validating recovery steps:

  • Evacuate & Assess: Clear the immediate area. Verify the flammability of the carrier solvent.

  • PPE Protocol: Don chemical-resistant Nitrile gloves (>4 mil thickness), splash goggles, and a flame-resistant lab coat.

  • Inert Containment: Surround and cover the spill with an inert, non-acidic absorbent (e.g., vermiculite or a commercial universal spill kit). Causality: Do not use acidic neutralizers or clay-based absorbents with low pH, as this will trigger the release of aldehydes via acetal cleavage.

  • Mechanical Collection: Sweep the absorbed mixture using a non-sparking tool (e.g., a polypropylene dustpan). Causality: Because the compound is often dissolved in highly flammable solvents, mechanical sparks from metal tools could ignite the vapor cloud.

  • Decontamination: Wash the spill area with a mild soap and water solution (pH ~7) to remove residual organic residue. Collect the wash water as aqueous hazardous waste.

References

  • Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH) URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

Understanding the Potential Hazards The toxicological properties of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate have not been fully investigated. However, data from analogous compounds such as benzoylformate deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Potential Hazards

The toxicological properties of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate have not been fully investigated. However, data from analogous compounds such as benzoylformate derivatives and molecules containing the 1,3-dioxane moiety suggest that researchers should anticipate potential hazards. Related compounds are known to cause skin and eye irritation, and may lead to allergic skin reactions.[1][2][3] For instance, (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is noted to cause skin irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[1] Methyl benzoylformate is also reported to have the potential to cause allergic skin reactions.[2] Furthermore, (5-Ethyl-1,3-dioxan-5-yl)methanol is known to cause serious eye irritation.[4] Therefore, it is prudent to handle Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate with the assumption that it may possess similar hazardous properties.

Core Principles of Safe Handling

A foundational principle in the laboratory is to minimize exposure to any chemical, regardless of its known toxicity.[5] This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[6][7]

Engineering Controls:

  • Chemical Fume Hood: All work involving the handling of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate, especially when there is a potential for aerosol or vapor generation, should be conducted within a properly functioning chemical fume hood.[8]

Administrative Controls:

  • Hazard Communication: Ensure all personnel handling the substance are trained on its potential hazards and the safety procedures outlined in this guide.[9]

  • Labeling: All containers of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate must be clearly labeled with the chemical name and appropriate hazard warnings.[10]

  • Emergency Preparedness: Know the location and proper use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[8]

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is the final line of defense against chemical exposure.[11] The following table summarizes the mandatory PPE for handling Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate.

Body PartRequired PPERationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes and vapors.[12] A face shield should be worn in conjunction with goggles when there is a significant splash risk.[5][7]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves offer protection against incidental contact.[12] For prolonged handling or when splashes are likely, consider double-gloving or using thicker, reusable gloves like neoprene.[11][13] Always inspect gloves for tears or degradation before use and change them frequently.[10][11]
Body Laboratory CoatA lab coat protects the skin and personal clothing from contamination.[6][10]
Feet Closed-Toed ShoesProtects feet from spills and falling objects. Open-toed shoes are strictly prohibited in the laboratory.[7][12]
Operational Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Risk Assessment (Review potential hazards) prep_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_hood 3. Prepare Fume Hood (Ensure proper function) prep_ppe->prep_hood handle_weigh 4. Weighing & Transfer (Inside fume hood) prep_hood->handle_weigh handle_reaction 5. Reaction Setup (Use appropriate glassware) handle_weigh->handle_reaction cleanup_decon 6. Decontaminate Glassware (Rinse with appropriate solvent) handle_reaction->cleanup_decon cleanup_waste 7. Segregate Waste (Solid vs. Liquid) cleanup_decon->cleanup_waste cleanup_dispose 8. Dispose of Waste (Follow institutional guidelines) cleanup_waste->cleanup_dispose cleanup_ppe 9. Doff PPE & Wash Hands cleanup_dispose->cleanup_ppe

Workflow for Handling Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate
Step-by-Step Handling Procedures
  • Preparation and Weighing:

    • Before handling, wash hands thoroughly.

    • Don all required PPE as outlined in the table above.

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[8]

    • Use a disposable weigh boat or paper. Do not return any excess chemical to the original container.[14]

  • During the Reaction:

    • Keep all containers of the chemical tightly sealed when not in use.[10]

    • Avoid direct contact with skin and eyes.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4]

    • Keep hands away from the face, and do not consume food or drink in the laboratory.[14]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All waste contaminated with Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate, including disposable gloves, weigh boats, and contaminated paper towels, should be collected in a designated, labeled hazardous waste container.[8][14]

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container. Do not pour chemical waste down the sink.[14]

  • Institutional Guidelines: Adhere strictly to your institution's specific guidelines for chemical waste disposal.

By adhering to these protocols, researchers can safely handle Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate, fostering a secure and productive research environment.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, Princeton University. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, The University of Texas at Austin. [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • Personal Protective Equipment. Division of Research Safety, University of Illinois Urbana-Champaign. [Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, The National Academies Press. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. SDS Manager. [Link]

  • Preparing & Handling Chemical Solutions. The Science Blog. [Link]

  • Safety Data Sheet for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate. Covestro. [Link]

  • Safety Data Sheet for (5-Ethyl-1,3-dioxan-5-yl)methanol. Angene Chemical. [Link]

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